Carbamic acid, butyl-, 2-propynyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl N-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-5-6-9-8(10)11-7-4-2/h2H,3,5-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDBXHIIVZZXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072835 | |
| Record name | 2-Propynyl butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
76114-73-3 | |
| Record name | 2-Propyn-1-yl N-butylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76114-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076114733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propynyl butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Carbamic acid, butyl-, 2-propynyl ester
An In-depth Technical Guide to the Synthesis of Carbamic Acid, Butyl-, 2-propynyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of various commercial chemicals, including the fungicide 3-iodo-2-propynyl butylcarbamate (IPBC). This document details established synthetic routes, experimental protocols, and physicochemical properties of the target compound. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
This compound, also known as propargyl N-butylcarbamate, is a carbamate ester with the chemical formula C₈H₁₃NO₂. Its molecular structure features a butyl group and a reactive propargyl group attached to the carbamate core. This compound serves as a crucial precursor in the synthesis of the widely used fungicide and preservative, 3-iodo-2-propynyl butylcarbamate (IPBC).[1][2][3] The presence of the terminal alkyne in the propargyl group makes it a versatile intermediate for further chemical modifications. Understanding its synthesis is critical for the production of IPBC and for research into new derivatives with potential biological activity.
Historically, the development of carbamate chemistry dates back to the 19th century, with significant expansion in the 20th century leading to the creation of numerous pesticides and other industrial chemicals.[4] this compound is a product of this legacy, primarily synthesized to be an intermediate.[2]
Synthesis Methodologies
Several synthetic routes for this compound have been established. The most prevalent and direct method involves the reaction of n-butyl isocyanate with propargyl alcohol.[1][4] An alternative approach is through a transesterification reaction.[4]
Reaction of n-Butyl Isocyanate with Propargyl Alcohol
This is the most common and efficient method for synthesizing this compound. The reaction is a nucleophilic addition of the hydroxyl group of propargyl alcohol to the electrophilic carbon of the isocyanate group.[4]
The general reaction is as follows:
CH₃(CH₂)₃NCO + HOCH₂C≡CH → CH₃(CH₂)₃NHCOOCH₂C≡CH
This reaction is typically catalyzed by a tertiary amine, such as triethylamine or pyridine, to enhance the reaction rate and selectivity.[4] Careful control of reaction parameters like temperature and stoichiometry is crucial for achieving high yield and purity.[4]
Transesterification
An alternative, though less common, route involves the transesterification of an n-butyl ester, such as n-butyl formate, with propargyl alcohol in the presence of a suitable catalyst.[4] This method avoids the use of isocyanates, which can be hazardous. The reaction involves the substitution of the alkoxy group of the starting ester with the propargyloxy group.[4]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via the n-butyl isocyanate route, based on descriptions found in the literature for the synthesis of its derivatives.[1][5]
Materials:
-
n-Butyl isocyanate
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Toluene (or another suitable inert solvent)
-
Triethylamine (or another suitable catalyst)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, dissolve propargyl alcohol in toluene.
-
Catalyst Addition: Add a catalytic amount of triethylamine (typically 0-0.5% by weight) to the solution.[4]
-
Reactant Addition: Slowly add n-butyl isocyanate dropwise to the stirred solution from the addition funnel. Maintain the reaction temperature between 20-30°C using a water bath if necessary, as the reaction is exothermic.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for several hours or overnight to ensure the reaction goes to completion.[6]
-
Work-up:
-
Wash the reaction mixture with water to remove any unreacted propargyl alcohol and the catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification: Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary. A Chinese patent describes obtaining a high-purity product with a content of 98.5% and a yield of 99.2% after purification using a polymer membrane and decolorization.[2]
Safety Precautions: n-Butyl isocyanate is a strong irritant and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 76114-73-3 | [1][4] |
| Molecular Formula | C₈H₁₃NO₂ | [4] |
| Molecular Weight | 155.19 g/mol | [4] |
| IUPAC Name | prop-2-yn-1-yl N-butylcarbamate | [4] |
| Synonyms | PBC, 2-Propynyl butylcarbamate, N-Butyl propargyl carbamate, n-propynyl butylcarbamate | [1][4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 224.4 °C (decomposes) | [4] |
| Melting Point | < 0 °C | [4] |
| Flash Point | 95 °C | [4] |
| Vapor Pressure | 0.0558 mmHg at 25°C | [4] |
| log Kow | 1.9 | [4] |
Table 2: Spectroscopic Data (Expected)
| Technique | Peak/Signal | Description | Reference(s) |
| ¹H NMR | δ 0.9–1.7 ppm | Protons of the butyl chain | [4] |
| ~ δ 3.2 ppm | Methylene (CH₂) protons adjacent to the nitrogen | [4] | |
| Characteristic signals | Protons of the propargyl group | [4] | |
| ¹³C NMR | δ 160-165 ppm | Carbonyl carbon of the carbamic acid | [7] |
| IR Spectroscopy | ~2200 cm⁻¹ | C≡C stretch (alkyne) | [1] |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through the reaction of n-butyl isocyanate and propargyl alcohol. This technical guide provides the essential information for its preparation in a laboratory setting, including a detailed experimental protocol, physicochemical data, and a clear workflow diagram. The information presented is intended to support researchers and professionals in their work related to carbamate synthesis and the development of related compounds.
References
- 1. US20050033083A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 2. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | 76114-73-3 | Benchchem [benchchem.com]
- 5. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Synthesis of Propargyl Butylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis protocols for propargyl butylcarbamate, a chemical intermediate with applications in the development of pharmaceuticals and biocides. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental procedures and workflow visualizations to support research and development efforts.
Core Synthetic Methodologies
The synthesis of propargyl butylcarbamate is predominantly achieved through two primary routes: the reaction of propargyl alcohol with n-butyl isocyanate and the reaction of butyl bromide with propargyl alcohol. A third potential route involves the reaction of propargyl chloroformate with butylamine.
Reaction of Propargyl Alcohol with n-Butyl Isocyanate
This is a widely utilized method for the synthesis of propargyl butylcarbamate. The reaction involves the addition of the hydroxyl group of propargyl alcohol to the isocyanate group of n-butyl isocyanate, forming the carbamate linkage. This reaction can be performed with or without a catalyst and can be adapted for both liquid and gas-phase synthesis.[1][2][3]
Reaction of Butyl Bromide with 2-Propyn-1-ol
This alternative synthetic route involves the reaction of butyl bromide and 2-propyn-1-ol in the presence of potassium cyanide and a phase transfer catalyst, tetrabutylammonium bromide.[4] This method provides a distinct pathway to the target molecule, avoiding the use of isocyanates.
Data Presentation: Comparison of Synthesis Protocols
The following tables summarize the quantitative data from the cited synthesis protocols for easy comparison.
Table 1: Synthesis of Propargyl Butylcarbamate via Propargyl Alcohol and n-Butyl Isocyanate
| Parameter | Protocol 1 (Gas Phase)[1] | Protocol 2 (Liquid Phase)[2] |
| Reactants | n-Butyl isocyanate, Propargyl alcohol | Propargyl alcohol, n-Butyl isocyanate |
| Molar Ratio (Propargyl Alcohol:n-Butyl Isocyanate) | 1.05:1 (approx.) | 1:1 |
| Catalyst | None specified | Triethylamine or Pyridine (0.5% by mass) |
| Solvent | None (Gas phase) | None |
| Reaction Temperature | 115-145°C | 30-40°C |
| Reaction Time | 20-60 minutes | 8 hours |
| Purification Method | Membrane separation, Decolorization | Rectification/Distillation |
| Yield | 96.8 - 99.6% | 96.3% (average) |
| Purity | >99.0% | 95% (crude) |
Table 2: Synthesis of Propargyl Butylcarbamate via Butyl Bromide and 2-Propyn-1-ol
| Parameter | Protocol 3[4] |
| Reactants | n-Butyl bromide, 2-Propyn-1-ol, Potassium cyanide, Tetrabutylammonium bromide |
| Molar Ratio (n-Butyl bromide:2-Propyn-1-ol:KCN:TBAB) | 1.18:1:1.48:0.09 |
| Solvent | Acetonitrile |
| Reaction Temperature | 70°C |
| Reaction Time | 22 hours |
| Purification Method | Filtration, Rotary evaporation, Column chromatography |
| Yield | 53% |
| Purity | Characterized by NMR and GC/MS |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis from Propargyl Alcohol and n-Butyl Isocyanate[1]
1. Reaction Setup:
-
Two metering pumps are used to feed n-butyl isocyanate and propargyl alcohol liquids into a vaporizer.
-
The vaporized reactants are then introduced into a porous fixed-bed reactor.
2. Reaction Execution:
-
n-Butyl isocyanate and propargyl alcohol are pumped at flow rates of 63.4 kg/h and 36.6 kg/h , respectively.
-
The reactants are heated and vaporized before entering the reactor.
-
The reaction temperature is maintained between 115-145°C by adjusting the cooling water flow rate on the shell side of the reactor.
-
The reaction is carried out for 20 to 60 minutes to yield liquid crude propargyl butylcarbamate.
3. Purification:
-
The crude product is passed through a polymer membrane under vacuum (35-60 KPa) at 150-170°C. Propargyl butylcarbamate selectively passes through the membrane, while the excess propargyl alcohol is collected and recycled.
-
The collected propargyl butylcarbamate is then subjected to decolorization treatment with activated carbon or attapulgite clay at a temperature of 15-40°C to obtain the high-purity product.
Protocol 2: Liquid-Phase Synthesis from Propargyl Alcohol and n-Butyl Isocyanate[2]
1. Reaction Setup:
-
A reaction vessel equipped with a stirrer and temperature control is used.
2. Reaction Execution:
-
Propargyl alcohol and n-butyl isocyanate are mixed in a 1:1 molar ratio.
-
Triethylamine or pyridine is added as a catalyst, constituting 0.5% of the total mass of the reactants.
-
The reaction mixture is maintained at a temperature of 30-40°C for 8 hours.
3. Purification:
-
The resulting crude product is purified by rectification (distillation) to obtain propargyl butylcarbamate.
Protocol 3: Synthesis from Butyl Bromide and 2-Propyn-1-ol[4]
1. Reaction Setup:
-
A reaction flask equipped with a heating mantle, stirrer, and a condenser with a nitrogen inlet is used.
2. Reaction Execution:
-
A mixture of n-butyl bromide (8.8 g, 0.064 mol), 2-propyn-1-ol (3 g, 0.054 mol), potassium cyanide (6.5 g, 0.08 mol), and tetrabutylammonium bromide (1.7 g, 0.005 mol) in acetonitrile (45 mL) is prepared.
-
The reaction mixture is heated to 70°C under a nitrogen atmosphere for 22 hours.
3. Purification:
-
After the reaction is complete, the insoluble precipitate is removed by filtration.
-
The filtrate is concentrated using a rotary evaporator to yield a yellow oil.
-
The crude product is further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (15:85) as the eluent to give N-alkynyl carbamate as a colorless oil.
Mandatory Visualization
Caption: Gas-Phase Synthesis Workflow.
Caption: Liquid-Phase Synthesis Workflow.
Caption: Synthesis from Butyl Bromide.
References
- 1. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]
- 2. CN1634878A - Propargyl butylamino formate and its synthesis process - Google Patents [patents.google.com]
- 3. US5693849A - Aqueous synthesis of iodopropargyl carbamate - Google Patents [patents.google.com]
- 4. Propargyl butylcarbamate | 76114-73-3 [chemicalbook.com]
An In-depth Technical Guide on the Chemical Properties of 3-Iodo-2-propynyl butylcarbamate (IPBC)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience. While the information has been compiled from various scientific sources, it is essential to consult original research and safety data sheets (SDS) for detailed experimental work and safety protocols. The compound 2-propynyl butylcarbamate is a precursor in the synthesis of the widely used biocide 3-iodo-2-propynyl butylcarbamate (IPBC). Scientific literature predominantly focuses on the properties and applications of IPBC. Therefore, this guide centers on IPBC, clarifying its relationship to 2-propynyl butylcarbamate.
Introduction
3-Iodo-2-propynyl butylcarbamate (IPBC) is a broad-spectrum fungicide and preservative belonging to the carbamate family of biocides.[1][2] It is extensively used in a variety of industrial and consumer products, including paints, coatings, wood preservatives, metalworking fluids, and cosmetics, to prevent the growth of fungi, mold, and yeast.[2][3] The precursor in the common synthesis of IPBC is propynyl butylcarbamate (also known as 2-propynyl butylcarbamate). This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of IPBC.
Chemical and Physical Properties
The physical and chemical properties of 3-Iodo-2-propynyl butylcarbamate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂INO₂ | [4] |
| Molecular Weight | 281.09 g/mol | [4] |
| Appearance | Off-white to slightly yellow crystalline powder | [3] |
| Odor | Sharp, pungent | [4] |
| Melting Point | 64-68 °C | [4] |
| Solubility in Water | 156 mg/L at 20 °C | [1][4] |
| logP (Octanol-Water) | 2.4 | [4] |
| Vapor Pressure | 5.25 x 10⁻⁵ mmHg at 30 °C | [4] |
| Density | 1.575 g/mL | [1][4] |
| Henry's Law Constant | 1.2 x 10⁻⁷ atm-m³/mol at 30 °C (Estimated) | [4] |
Experimental Protocols
Synthesis of 3-Iodo-2-propynyl butylcarbamate
A common method for the synthesis of IPBC involves a two-step process starting from propargyl alcohol and butyl isocyanate to form propynyl butylcarbamate, which is then iodinated.[1] A more detailed and high-purity process is described below.[5][6][7]
Step 1: Formation of Propynyl Butylcarbamate (Precursor)
This step is typically performed by reacting butyl isocyanate with propargyl alcohol in a suitable solvent like toluene.[1]
Step 2: Iodination of Propynyl Butylcarbamate to form IPBC [5][6][7]
This protocol is adapted from a patented process designed for high purity.
-
Materials:
-
Propynyl butylcarbamate
-
Water
-
Nonionic surfactant (e.g., alcohol ethoxylates)
-
Sodium hydroxide (50% aqueous solution)
-
Sodium iodide
-
Sodium hypochlorite (13.6% solution)
-
Acetic acid
-
Sodium bisulfite
-
-
Procedure:
-
Charge a reactor with water and cool to a temperature of 0-8 °C.
-
With stirring, add the nonionic surfactant and propynyl butylcarbamate while maintaining the temperature between 0-8 °C.
-
Charge the reactor with the 50% aqueous solution of sodium hydroxide and a solution of sodium iodide dissolved in water. Maintain the temperature between 5-8 °C.
-
With strong agitation, slowly add the 13.6% solution of sodium hypochlorite while keeping the reaction mass temperature between 6 and 11 °C.
-
Allow the temperature to rise to 15-20 °C and continue agitation for 90 minutes.
-
Slowly heat the reaction mass to 35-40 °C at a rate of 0.25 to 0.75 °C per minute.
-
Adjust the pH of the reaction mass to approximately 6.9 with acetic acid.
-
Further adjust the pH to about 6.6 with sodium bisulfite.
-
Increase the temperature to 55-59 °C at a rate of 0.25 to 0.75 °C per minute.
-
Cool the reaction mass down to 25-30 °C.
-
The resulting solid IPBC is then filtered.
-
Wash the product with water.
-
Dry the final product to a constant weight.
-
Analytical Method for the Determination of IPBC
The concentration of IPBC in various formulations can be determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8][9]
-
Instrumentation:
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mass spectrometer (MS or MS/MS)
-
-
Sample Preparation:
-
The sample containing IPBC is extracted with a suitable solvent, such as methanol.[8]
-
-
Chromatographic Conditions (Example): [10][11]
-
Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid or formic acid buffer.
-
Detection: UV detection at 200 nm or mass spectrometric detection.[10]
-
-
Quantification:
-
Quantification is typically achieved using an external standard method with a calibration curve prepared from known concentrations of IPBC standards.[8]
-
Mechanism of Action and Signaling Pathways
The primary fungicidal mechanism of 3-iodo-2-propynyl butylcarbamate is the disruption of fungal cell membrane integrity and the inhibition of essential enzymes.[1][2] The iodopropynyl group is the active part of the molecule. IPBC is known to react with sulfhydryl groups (-SH) present in proteins and enzymes, which leads to the disruption of cellular respiration and other vital metabolic pathways necessary for fungal survival.
Currently, a detailed step-by-step signaling pathway for IPBC's action is not well-elucidated in publicly available literature. The diagram below illustrates the generally accepted mechanism of action.
Caption: General mechanism of action of IPBC against fungal cells.
Synthesis Workflow
The synthesis of 3-iodo-2-propynyl butylcarbamate from propynyl butylcarbamate is a well-defined process. The following diagram illustrates the key steps in a high-purity synthesis protocol.
Caption: Key steps in the high-purity synthesis of IPBC.
Conclusion
3-Iodo-2-propynyl butylcarbamate is a highly effective and widely used biocide with well-characterized chemical and physical properties. Its synthesis from propynyl butylcarbamate is a multi-step process that can be optimized for high purity. The primary mechanism of its antifungal activity involves the disruption of the fungal cell membrane and the inhibition of essential enzymes. This technical guide provides a foundational understanding of IPBC for researchers, scientists, and drug development professionals. For further in-depth study, consulting the cited references and original research articles is recommended.
References
- 1. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]
- 2. eurowindoor.eu [eurowindoor.eu]
- 3. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative | MDPI [mdpi.com]
- 4. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Eureka | Patsnap [eureka.patsnap.com]
- 6. US20050033083A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 7. WO2005016871A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. 3-Iodo-2-propynyl-butylcarbamate (IPBC) - analysis - Analytice [analytice.com]
- 10. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. 3-Iodo-2-propynyl-N-butylcarbamate | SIELC Technologies [sielc.com]
In-Depth Technical Guide: Spectroscopic Data for Carbamic acid, butyl-, 2-propynyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Carbamic acid, butyl-, 2-propynyl ester (also known as prop-2-ynyl N-butylcarbamate). The information is compiled to assist researchers, scientists, and professionals in drug development in the identification, characterization, and analysis of this compound.
Chemical Information:
-
Chemical Name: this compound
-
Molecular Formula: C₈H₁₃NO₂[1]
-
Molecular Weight: 155.19 g/mol [1]
-
Synonyms: Prop-2-ynyl N-butylcarbamate, Propargyl butylcarbamate (PBC)[1]
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Type | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | Not Specified | ~3.18 | Multiplet | -NH-CH₂ - |
| ~4.73 | Doublet | -O-CH₂ -C≡ | ||
| ~2.45 | Triplet | -C≡CH | ||
| ~1.49 | Multiplet | -CH₂-CH₂ -CH₂-CH₃ | ||
| ~1.37 | Multiplet | -CH₂-CH₂-CH₂ -CH₃ | ||
| ~0.93 | Triplet | -CH₂-CH₂-CH₂-CH₃ | ||
| ¹³C NMR | CDCl₃ | 155.33 | - | C =O |
| 88.81 | - | -O-CH₂-C ≡ | ||
| 53.78 | - | -O-C H₂-C≡ | ||
| 40.92 | - | -NH-C H₂- | ||
| 31.93 | - | -CH₂-C H₂-CH₂-CH₃ | ||
| 19.86 | - | -CH₂-CH₂-C H₂-CH₃ | ||
| 13.70 | - | -CH₂-CH₂-CH₂-C H₃ | ||
| 3.64 | - | -C≡C H |
Note: The ¹H NMR data is based on predicted values and data for the related compound 3-Iodo-2-propynyl butylcarbamate. The ¹³C NMR data is from experimental measurements of 3-Iodo-2-propynyl butylcarbamate and may serve as a close approximation.[4]
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3290 | Strong, Sharp | ≡C-H Stretch |
| ~2960-2870 | Medium-Strong | C-H Stretch (Alkyl) |
| ~2120 | Weak-Medium | C≡C Stretch |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| ~1530 | Medium | N-H Bend |
| ~1250 | Strong | C-O Stretch |
Note: These are characteristic absorption frequencies and may vary slightly based on experimental conditions.
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z | Relative Intensity (%) | Assignment |
| GC-MS | Electron Ionization (EI) | 155 | - | [M]⁺ (Molecular Ion) |
| 116 | - | [M - C₃H₃O]⁺ | ||
| 100 | - | [M - C₄H₇]⁺ | ||
| 82 | - | [M - C₄H₉N]⁺ | ||
| 57 | - | [C₄H₉]⁺ |
Note: Specific relative intensities are not available in the searched literature. The fragmentation pattern is predicted based on the structure.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the searched literature. However, the following are general methodologies commonly employed for the analysis of carbamate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, multiplicities, and integration of the proton signals.
-
¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted to identify the chemical shifts of the carbon atoms.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) for liquids, or as a KBr pellet for solids. Attenuated Total Reflectance (ATR) can also be used for direct analysis of liquid or solid samples.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent and injected into the GC. For direct infusion, the sample is dissolved and introduced directly into the ion source.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures.
-
Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information.
Visualizations
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of butyl isocyanate with propargyl alcohol.
Caption: Synthesis of this compound.
Analytical Workflow for Characterization
A typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound is outlined below.
Caption: Analytical workflow for compound characterization.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed and specific applications, further experimental investigation is recommended.
References
Spectroscopic and Spectrometric Analysis of Propargyl Butylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of propargyl butylcarbamate using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The document details the spectral characteristics of the compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for its structural elucidation.
Spectroscopic and Spectrometric Data
The structural integrity of propargyl butylcarbamate has been confirmed through ¹H NMR, ¹³C NMR, and mass spectrometry. The quantitative data obtained from these analyses are summarized in the tables below for clear reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum of propargyl butylcarbamate was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| 4.75 | s | 2H | -O-CH₂ -C≡CH |
| 3.2 | m | 2H | -NH-CH₂ -CH₂- |
| 2.5 | s | 1H | -C≡CH |
| 1.4 | m | 4H | -CH₂-CH₂ -CH₂ -CH₃ |
| 1.0 | t | 3H | -CH₂-CH₃ |
Table 1: ¹H NMR Spectral Data of Propargyl Butylcarbamate.[1]
¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
The following ¹³C NMR chemical shifts have been predicted using computational methods and are provided as an estimation for the carbon skeleton of propargyl butylcarbamate. The values are reported in ppm.
| Chemical Shift (δ) (ppm) | Assignment |
| 155.8 | C =O (Carbamate) |
| 79.9 | -O-CH₂-C ≡CH |
| 75.1 | -O-CH₂-C≡C H |
| 52.5 | -O-CH₂ -C≡CH |
| 41.0 | -NH-CH₂ -CH₂- |
| 31.8 | -CH₂-CH₂ -CH₂-CH₃ |
| 19.8 | -CH₂-CH₂-CH₂ -CH₃ |
| 13.7 | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data of Propargyl Butylcarbamate.
Mass Spectrometry Data
The mass spectrum of propargyl butylcarbamate was obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The mass-to-charge ratios (m/z) of the molecular ion and major fragments are listed below.
| m/z | Relative Intensity | Assignment |
| 155 | - | [M]⁺ (Molecular Ion) |
| 112 | 100% | [M - C₃H₃O]⁺ |
| 74 | - | [C₄H₁₀N]⁺ |
| 57 | - | [C₄H₉]⁺ |
| 56 | - | [C₄H₈]⁺ |
Table 3: Mass Spectrometry Fragmentation Data of Propargyl Butylcarbamate.[1]
Experimental Protocols
The following sections describe the generalized methodologies for acquiring the NMR and mass spectrometry data for propargyl butylcarbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of propargyl butylcarbamate (5-10 mg) is prepared by dissolving the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm. The solution is then filtered into a standard 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. Electron Ionization (EI) is a common method for the analysis of small organic molecules like propargyl butylcarbamate. In this process, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and the structure of the fragments.
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the proposed fragmentation pathway of propargyl butylcarbamate in mass spectrometry.
Caption: Experimental workflow for NMR and MS analysis.
Caption: Mass spectrometry fragmentation of propargyl butylcarbamate.
References
Degradation of 3-Iodo-2-propynyl Butylcarbamate (IPBC) to Propargyl Butylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of 3-iodo-2-propynyl butylcarbamate (IPBC) to its primary metabolite, propargyl butylcarbamate (PBC). This document details the underlying mechanisms, kinetics, and experimental protocols for the analysis of this transformation, supported by quantitative data and visual diagrams.
Introduction
3-iodo-2-propynyl butylcarbamate (IPBC) is a widely utilized biocide in various industrial and cosmetic applications due to its broad-spectrum antifungal and antimicrobial properties.[1] However, its environmental fate and degradation are of significant interest. A primary degradation pathway for IPBC involves the cleavage of the carbon-iodine bond, a process known as deiodination, to form propargyl butylcarbamate (PBC). This transformation is a critical step in the overall degradation of IPBC and significantly reduces its biocidal efficacy and toxicity. The primary hydrolysis metabolite, propargyl butyl carbamate (PBC), lacks iodine and is approximately 1000 times less toxic to fish and invertebrates than IPBC.[2]
Degradation Pathway: Deiodination of IPBC
The conversion of IPBC to PBC occurs through a deiodination reaction, which can be initiated by various environmental factors, including heat, light (UV radiation), and microbial action.[3] The core of this transformation is the cleavage of the C-I bond, which is relatively weak compared to other bonds within the molecule.[4]
The general chemical transformation is as follows:
IPBC → Propargyl Butylcarbamate + Iodine Species
This process can be influenced by several factors:
-
Temperature: Thermal degradation of IPBC is a significant pathway. Studies have shown that degradation can occur at temperatures as low as 70°C, with the rate increasing substantially at higher temperatures.[3][4]
-
pH: The stability of IPBC is pH-dependent. While stable in acidic conditions (pH 5), its degradation accelerates in neutral to alkaline environments.[2]
-
Microbial Action: In soil and water systems, microbial processes can facilitate the degradation of IPBC to PBC.
Below is a diagram illustrating the primary degradation pathway of IPBC to propargyl butylcarbamate.
References
- 1. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccme.ca [ccme.ca]
- 3. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Activity of Propargyl Butylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl butylcarbamate, a carbamate ester, is recognized for its fungicidal properties. As a primary degradation product of the widely used fungicide 3-Iodo-2-propynyl butylcarbamate (IPBC), its intrinsic antifungal activity is of significant interest for the development of novel antifungal agents and understanding the environmental fate and efficacy of IPBC-containing formulations. This technical guide provides a comprehensive overview of the current knowledge regarding the antifungal activity of propargyl butylcarbamate, including its proposed mechanisms of action, and standardized experimental protocols for its evaluation. While specific quantitative data for propargyl butylcarbamate is limited in publicly available literature, this guide consolidates the existing information and provides a framework for future research and development.
Introduction
Carbamate compounds have long been a cornerstone in the development of fungicidal agents for agricultural and industrial applications. Propargyl butylcarbamate emerges as a noteworthy molecule within this class, primarily due to its role as a bioactive metabolite of IPBC.[1] Research indicates that propargyl butylcarbamate itself possesses antifungal properties, contributing to the overall efficacy of its parent compound.[1][2] The core chemical structure, featuring a propargyl group, is a versatile moiety that imparts significant biological activity. This guide aims to provide an in-depth technical overview of the antifungal characteristics of propargyl butylcarbamate, tailored for professionals in research and drug development.
Mechanism of Action
The antifungal activity of propargyl butylcarbamate is believed to be multifactorial, primarily targeting the fungal cell membrane and involving the generation of cytotoxic reactive oxygen species (ROS).
Disruption of Fungal Cell Membrane Integrity
The fungicidal mode of action of carbamates, including propargyl butylcarbamate, often involves the alteration of cell membrane permeability in fungi.[1] This disruption leads to the leakage of essential intracellular components and ultimately, cell death. The lipophilic nature of the molecule likely facilitates its interaction with the lipid bilayer of the fungal cell membrane.
Photosensitization and Generation of Reactive Oxygen Species (ROS)
Propargyl butylcarbamate can act as a photosensitizer.[3] Upon exposure to light, the molecule can absorb energy and transfer it to molecular oxygen, resulting in the formation of highly reactive oxygen species such as singlet oxygen and superoxide radicals.[3][4] These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and fungal cell death.[3] This photodynamic inactivation is a promising mechanism for antifungal therapy.[3][5]
Caption: Proposed dual-action antifungal mechanism of propargyl butylcarbamate.
Quantitative Antifungal Activity Data
Specific minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) values for propargyl butylcarbamate against a broad range of fungal species are not extensively reported in peer-reviewed literature. The majority of available data pertains to its parent compound, IPBC, or other carbamate derivatives. The following tables are provided as a template for future research and to highlight the current data gap.
Table 1: In Vitro Antifungal Activity of Propargyl Butylcarbamate Against Common Pathogenic Yeasts
| Fungal Species | Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Not Reported | Not Reported | |
| Candida glabrata | ATCC 90030 | Not Reported | Not Reported | |
| Candida parapsilosis | ATCC 22019 | Not Reported | Not Reported | |
| Candida tropicalis | ATCC 750 | Not Reported | Not Reported | |
| Cryptococcus neoformans | ATCC 90112 | Not Reported | Not Reported |
Table 2: In Vitro Antifungal Activity of Propargyl Butylcarbamate Against Common Pathogenic Molds
| Fungal Species | Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Aspergillus fumigatus | ATCC 204305 | Not Reported | Not Reported | |
| Aspergillus flavus | ATCC 204304 | Not Reported | Not Reported | |
| Aspergillus niger | ATCC 16404 | Not Reported | Not Reported | |
| Trichophyton rubrum | ATCC 28188 | Not Reported | Not Reported | |
| Trichophyton mentagrophytes | ATCC 9533 | Not Reported | Not Reported | |
| Microsporum canis | ATCC 36299 | Not Reported | Not Reported | |
| Microsporum gypseum | ATCC 24102 | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antifungal activity of propargyl butylcarbamate, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[6][7][8][9][10][11][12]
Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27/EUCAST E.Def 7.4)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of propargyl butylcarbamate against yeast species.
Materials:
-
Propargyl butylcarbamate
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well microtiter plates
-
Yeast isolates (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solution: Dissolve propargyl butylcarbamate in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Drug Dilutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Culture the yeast on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of propargyl butylcarbamate that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well. This can be assessed visually or by using a microplate reader at a wavelength of 530 nm.
Caption: Standard workflow for broth microdilution antifungal susceptibility testing.
Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38/EUCAST E.Def 9.4)
This method is used to determine the MIC of propargyl butylcarbamate against molds.
Materials:
-
Same as for yeasts, with the following exceptions:
-
Filamentous fungi isolates (e.g., Aspergillus fumigatus ATCC 204305)
-
Potato Dextrose Agar (PDA) for culturing
Procedure:
-
Inoculum Preparation: Grow the mold on PDA until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.
-
Drug Dilutions and Inoculation: Follow the same procedure as for yeasts.
-
Incubation: Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound that causes 100% inhibition of growth (visual assessment).
Assessment of Photosensitizing Activity
This protocol is designed to evaluate the light-dependent antifungal activity of propargyl butylcarbamate.
Materials:
-
All materials from the broth microdilution protocol.
-
A light source with a defined wavelength spectrum and intensity (e.g., a lamp emitting in the UVA or visible light range).
Procedure:
-
Prepare two identical sets of microtiter plates as described in the broth microdilution protocol.
-
Incubate one set of plates in the dark at 35°C.
-
Expose the second set of plates to the light source for a defined period (e.g., 1-4 hours) before incubating in the dark at 35°C.
-
Determine the MIC for both the dark-incubated and the light-exposed plates after the appropriate incubation time.
-
A significant reduction in the MIC for the light-exposed plates compared to the dark-incubated plates indicates photosensitizing activity.
Caption: Logical workflow for determining the photosensitizing activity of a compound.
Conclusion and Future Directions
Propargyl butylcarbamate demonstrates antifungal activity, likely through the disruption of the fungal cell membrane and the generation of reactive oxygen species upon exposure to light. While it is a known bioactive degradation product of IPBC, there is a notable lack of comprehensive, publicly available data on its specific antifungal spectrum and potency. The experimental protocols outlined in this guide, based on internationally recognized standards, provide a robust framework for generating the necessary quantitative data.
Future research should focus on:
-
Systematic Screening: Determining the MIC and EC50 values of propargyl butylcarbamate against a wide panel of clinically and agriculturally relevant fungi.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions with the fungal cell membrane and characterizing the full spectrum of reactive oxygen species generated during photosensitization.
-
In Vivo Efficacy: Evaluating the antifungal activity of propargyl butylcarbamate in relevant animal models of fungal infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of propargyl butylcarbamate to optimize its antifungal potency and selectivity.
A deeper understanding of the antifungal properties of propargyl butylcarbamate will not only provide insights into the activity of its parent compound, IPBC, but also has the potential to pave the way for the development of new and effective antifungal therapies.
References
- 1. eurowindoor.eu [eurowindoor.eu]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Photosensitizers Mediated Photodynamic Inactivation against Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic inactivation of mold fungi spores by newly developed charged corroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic inactivation strategies for maximizing antifungal effect against Sporothrix spp. and Candida albicans in an in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. njccwei.com [njccwei.com]
- 11. EUCAST: Methodology and Instructions [eucast.org]
- 12. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-Propynyl Butylcarbamate (Iodopropynyl Butylcarbamate - IPBC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodopropynyl butylcarbamate (IPBC), a member of the carbamate family of biocides, is a widely utilized broad-spectrum fungicide and preservative in various industrial and cosmetic applications. Its efficacy stems from a multi-faceted mechanism of action primarily centered on the disruption of fungal cell membrane integrity. Additionally, evidence suggests interaction with essential cellular enzymes through the reactivity of its iodoalkynyl group. This technical guide provides a comprehensive overview of the current understanding of IPBC's mechanism of action, supported by available data, general experimental protocols for its investigation, and visual representations of the key pathways involved.
Core Antifungal Mechanism of Action
The primary mode of antifungal activity of IPBC is the alteration of fungal cell membrane permeability.[1] This classification is supported by the Fungicide Resistance Action Committee (FRAC), which places IPBC in Group 28.[1] The disruption of the cell membrane leads to a loss of cellular homeostasis, leakage of essential intracellular components, and ultimately, fungal cell death.
A secondary, yet significant, aspect of its mechanism is the interaction with sulfhydryl groups of enzymes and proteins.[2] The iodine atom in the IPBC molecule is thought to be the active moiety responsible for this reactivity, leading to the inactivation of critical enzymes involved in various metabolic processes.[2]
While IPBC is a carbamate, its role as a significant cholinesterase inhibitor is not well-established. Some sources suggest this possibility, but concrete kinetic data is lacking, and at least one toxicological review noted an absence of cholinesterase inhibition in a 90-day rat study.[3]
Disruption of Fungal Cell Membrane Permeability
The lipophilic nature of IPBC facilitates its interaction with the fungal cell membrane. The precise molecular interactions that lead to increased permeability are not fully elucidated in the available literature. However, it is hypothesized that the compound integrates into the lipid bilayer, disrupting its structure and function. This disruption can lead to the formation of pores or a general increase in membrane fluidity, compromising its barrier function.
Inhibition of Sulfhydryl-Containing Enzymes
The iodopropynyl group of IPBC is highly reactive towards nucleophilic groups, particularly the sulfhydryl (-SH) groups found in the amino acid cysteine. Cysteine residues are often critical components of enzyme active sites. The covalent modification of these sulfhydryl groups by IPBC can lead to irreversible enzyme inhibition, disrupting vital metabolic pathways such as cellular respiration.
Quantitative Data
While specific quantitative data on the direct molecular interactions of IPBC are limited in the publicly available literature, the following table summarizes its general efficacy and toxicity.
| Parameter | Value | Organism/System | Reference |
| Acute Oral LD50 | 1.47 g/kg | Rat | |
| Effective Concentration | 0.6 ppm | Aspergillus niger | [1] |
| Effective Concentration | 250–1000 ppm | Various Bacteria | [1] |
Experimental Protocols
Fungal Cell Membrane Permeability Assay (Propidium Iodide Influx)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane integrity is compromised, PI enters the cell, binds to DNA, and fluoresces, providing a quantitative measure of cell death due to membrane leakage.
Protocol:
-
Fungal Culture Preparation: Culture a susceptible fungal strain (e.g., Aspergillus niger) in a suitable liquid medium to the mid-logarithmic growth phase.
-
IPBC Treatment: Aliquot the fungal culture into a multi-well plate and treat with a range of IPBC concentrations. Include an untreated control and a positive control (e.g., a known membrane-disrupting agent).
-
Incubation: Incubate the plate under appropriate growth conditions for a defined period.
-
Staining: Add propidium iodide to each well to a final concentration of 1-5 µg/mL.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence correlates with increased membrane permeability.
Assay for Inhibition of Sulfhydryl-Containing Enzymes (Ellman's Reagent)
Principle: This assay quantifies the free sulfhydryl groups in a sample. Inhibition of a sulfhydryl-containing enzyme by IPBC would result in a decrease in the number of free sulfhydryl groups.
Protocol:
-
Enzyme Preparation: Prepare a solution of a model sulfhydryl-containing enzyme (e.g., papain) in a suitable buffer.
-
IPBC Incubation: Incubate the enzyme with various concentrations of IPBC for a specific time to allow for the reaction to occur.
-
Quantification of Free Sulfhydryls:
-
Add Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to the enzyme solutions.
-
DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
-
-
Data Analysis: A decrease in absorbance in the IPBC-treated samples compared to the control indicates inhibition of the enzyme through interaction with its sulfhydryl groups.
Visualizations
Proposed Mechanism of Action of IPBC
Caption: Proposed dual mechanism of action of IPBC on fungal cells.
Experimental Workflow for Assessing Membrane Permeability
Caption: Workflow for propidium iodide-based membrane permeability assay.
Conclusion
The primary mechanism of action of 2-propynyl butylcarbamate (IPBC) as a fungicide is the disruption of the fungal cell membrane's permeability. A likely secondary mechanism involves the inhibition of essential sulfhydryl-containing enzymes. While the general principles of these mechanisms are established, there is a notable lack of specific quantitative data and detailed published protocols for IPBC in the scientific literature. Further research is warranted to fully elucidate the molecular targets and interactions of this widely used biocide. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
In-Depth Technical Guide: Toxicity Profile of Carbamic Acid, Butyl-, 2-propynyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamic acid, butyl-, 2-propynyl ester, also known as Propargyl Butylcarbamate (PBC) with CAS number 76114-73-3, is a carbamate ester. It is recognized as the primary degradation product of the widely used fungicide and preservative, 3-iodo-2-propynyl butylcarbamate (IPBC).[1][2][3] Due to its prevalence as a metabolite, understanding the toxicological profile of PBC is crucial for a comprehensive environmental and human health risk assessment of IPBC-containing products. This technical guide provides a consolidated overview of the available toxicity data, outlines standard experimental protocols for its assessment, and visualizes its toxic mechanism of action.
Quantitative Toxicity Data
Table 1: Summary of Aquatic Toxicity Data for this compound
| Species | Endpoint | Value | Exposure Duration | Reference |
| Danio rerio (Zebrafish) | LC50 | > 97.6 mg/L | 96 hours | [4] |
| Daphnia magna (Water Flea) | LC0 | 25 mg/L | 48 hours | [4] |
LC50: Lethal Concentration, 50%. The concentration of a chemical in air or water which causes the death of 50% of a group of test animals. LC0: Lethal Concentration, 0%. The highest concentration of a substance in a test that does not cause any deaths.
Experimental Protocols
While specific experimental protocols for toxicity studies on this compound are not detailed in the available literature, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are routinely followed for such assessments. The following are descriptions of the methodologies that would be applied.
Acute Oral Toxicity (Following OECD Guideline 423)
This method provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Dosage: A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level. The outcome of this first step determines the next dose level.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The study allows for the determination of an LD50 (Lethal Dose, 50%) value and provides information on the nature of the toxic effects.
Acute Dermal Toxicity (Following OECD Guideline 402 or OPPTS 870.1200)
This study is designed to assess the potential hazard from short-term dermal exposure.[5]
-
Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observation Period: Following exposure, animals are observed for 14 days for signs of toxicity, skin irritation, and mortality.
-
Endpoint: The primary endpoint is the LD50 value, along with a description of any observed toxic effects.
Acute Inhalation Toxicity (Following OECD Guideline 403)
This test evaluates the toxicity of a substance when administered by inhalation for a short period.[6][7][8]
-
Test Animals: Young adult rats are the preferred species.
-
Exposure: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a standard duration, usually 4 hours.
-
Concentrations: A limit test at a high concentration or a series of concentrations is used to determine the LC50.
-
Observation Period: Animals are observed for at least 14 days post-exposure.
-
Endpoint: The LC50 is determined, and clinical observations and post-mortem examinations are conducted to characterize the toxic effects.
Skin Sensitization (Following OECD Guideline 429: Local Lymph Node Assay - LLNA)
The LLNA is the preferred method for identifying chemicals with the potential to cause skin sensitization.[9]
-
Test Animals: Mice (e.g., CBA/J strain) are used.
-
Application: The test substance is applied to the dorsal surface of the ears daily for three consecutive days.
-
Mechanism: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application.
-
Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously, and its incorporation into the lymph node cells is measured.
-
Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result for skin sensitization.
Mechanism of Action and Signaling Pathways
This compound belongs to the carbamate class of compounds. The primary mechanism of toxicity for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[10][11][12][13]
AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses. By inhibiting AChE, carbamates lead to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a range of neurotoxic effects, including muscle twitching, paralysis, and in severe cases, death due to respiratory failure.[13][14][15] The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphates.[14]
The following diagrams illustrate the experimental workflow for a typical acute toxicity study and the signaling pathway of acetylcholinesterase inhibition by carbamates.
Conclusion
The available toxicological data for this compound (PBC) is sparse, with most quantitative information pertaining to aquatic species. The primary mechanism of toxicity is inferred from its chemical class (carbamate) to be the inhibition of acetylcholinesterase, a well-understood pathway for this group of compounds. While specific toxicity studies on PBC are lacking, established OECD and EPA guidelines provide a clear framework for how such assessments would be conducted. For professionals in research and drug development, it is critical to acknowledge the data gaps for PBC and to consider the toxicological profile of its parent compound, IPBC, while recognizing that PBC is generally considered to be less toxic. Further research is warranted to fully characterize the toxicity of this compound to provide a more complete basis for risk assessment.
References
- 1. This compound | 76114-73-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. oecd.org [oecd.org]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Mode of action of carbamate.pptx [slideshare.net]
- 11. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of Carbamic acid, butyl-, 2-propynyl ester using HPLC-MS/MS
**Abstract
This application note details a sensitive and selective method for the quantification of Carbamic acid, butyl-, 2-propynyl ester in solution using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a robust framework for the analysis of this compound, which is relevant for researchers and professionals in drug development and environmental analysis. The method utilizes a reverse-phase C18 column for chromatographic separation and electrospray ionization (ESI) in positive ion mode for detection and quantification.
Introduction
This compound, with a molecular weight of approximately 155.19 g/mol , is a carbamate compound of interest in various chemical and pharmaceutical fields.[1] Accurate and precise quantification of this analyte is crucial for its characterization and for understanding its behavior in different matrices. HPLC-MS/MS offers high sensitivity and specificity, making it an ideal technique for trace-level analysis.[1] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, liquid chromatography conditions, and mass spectrometry parameters.
Experimental
-
This compound standard (CAS: 76114-73-3)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
2 mL HPLC vials with septa
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
For analysis of the compound in a simple matrix (e.g., process sample):
-
Dissolve the sample in an appropriate organic solvent such as methanol or acetonitrile to an estimated concentration of 1 mg/mL.
-
Perform a 1:100 dilution of the dissolved sample with a 50:50 (v/v) mixture of acetonitrile and water.
-
If precipitation occurs, the solution must be filtered through a 0.22 µm syringe filter before injection to prevent instrument line blockages.[2]
-
Transfer the final diluted sample into a 2 mL HPLC vial for analysis.
The analysis is performed on a system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 156.1 (M+H)⁺ | 100.1 | 0.1 | 20 | 15 |
| 156.1 (M+H)⁺ | 56.1 | 0.1 | 20 | 25 |
Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated from the fragmentation of the precursor ion. These transitions should be optimized for the specific instrument being used.
Results and Discussion
The described HPLC-MS/MS method provides excellent chromatographic resolution and sensitivity for the detection of this compound. The use of MRM mode ensures high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. A linear calibration curve is expected over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) greater than 0.99. The limit of detection (LOD) and limit of quantification (LOQ) should be determined experimentally based on the signal-to-noise ratio.
Workflow Diagram
Caption: Experimental workflow for HPLC-MS/MS analysis.
Conclusion
The protocol outlined in this application note provides a reliable and robust method for the quantitative analysis of this compound by HPLC-MS/MS. This method is suitable for routine analysis and can be adapted for different sample matrices with appropriate validation.
Protocol: HPLC-MS/MS Analysis of this compound
1. Scope
This protocol describes the procedure for the quantitative determination of this compound using HPLC-MS/MS.
2. Materials and Equipment
-
Analytical balance
-
Volumetric flasks (10 mL)
-
Pipettes and tips
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC system with binary pump and autosampler
-
Triple quadrupole mass spectrometer with ESI source
-
Nitrogen generator
-
Argon gas for collision-induced dissociation
3. Procedure
3.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly.
-
Degas both mobile phases before use.
3.2. Standard and Sample Preparation
Follow the procedures outlined in sections 2.2 and 2.3 of the Application Note.
3.3. Instrument Setup and Analysis
-
Set up the HPLC and MS/MS system according to the parameters listed in Tables 1, 2, and 3.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Create a sequence table in the instrument control software.
-
Include solvent blanks at the beginning of the sequence to ensure system cleanliness.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the samples to be analyzed.
-
Include a quality control (QC) sample at regular intervals (e.g., every 10 injections) to monitor instrument performance.
3.4. Data Analysis
-
Process the acquired data using the instrument's software.
-
Integrate the chromatographic peaks for the specified MRM transitions.
-
Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
4. Quality Control
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
The accuracy of the QC samples should be within ±15% of the nominal value.
-
The precision (%RSD) of replicate injections should be ≤ 15%.
5. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Quantification of 2-Propynyl Butylcarbamate in Soil and Water
Introduction
2-Propynyl butylcarbamate, more formally known as 3-iodo-2-propynyl butylcarbamate (IPBC), is a widely utilized biocide in a variety of industrial and consumer products, including paints, coatings, wood preservatives, and cosmetics.[1][2] Its application is intended to prevent fungal and algal growth.[3] Consequently, IPBC can be introduced into the environment, necessitating reliable and sensitive analytical methods for its quantification in soil and water matrices to assess potential environmental contamination and persistence. This document provides detailed application notes and protocols for the extraction and quantification of IPBC in soil and water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Approaches
The quantification of IPBC in complex environmental matrices such as soil and water requires sensitive and selective analytical techniques. Both HPLC-MS/MS and GC-MS are powerful tools for this purpose, each offering distinct advantages.
-
HPLC-MS/MS: This is often the preferred method for the analysis of moderately polar and thermally labile compounds like IPBC. It offers high sensitivity and selectivity, minimizing the need for extensive sample cleanup.
-
GC-MS: While IPBC has limited thermal stability, methods using pulsed splitless injection can successfully analyze it.[4] GC-MS provides excellent chromatographic separation and mass spectral identification.
The choice between these methods may depend on instrument availability, required sensitivity, and laboratory expertise. This document outlines protocols for both approaches.
Experimental Protocols
Protocol 1: Quantification of IPBC in Soil by HPLC-MS/MS
This protocol details the extraction of IPBC from soil samples followed by analysis using HPLC-MS/MS.
1. Soil Sample Preparation and Extraction:
-
Sample Collection and Storage: Collect soil samples from the desired depth and store them in amber glass containers at 4°C to minimize degradation.
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile/water (1:1, v/v) with 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean glass tube.
-
Repeat the extraction (steps 2-6) with an additional 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Extract Cleanup (if necessary): For soils with high organic matter content, a solid-phase extraction (SPE) cleanup step may be required. Pass the combined supernatant through a C18 SPE cartridge preconditioned with methanol and water. Elute the analyte with a small volume of acetonitrile.
-
Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for IPBC (e.g., precursor ion m/z 282.0 → product ions m/z 156.1, 128.1). The exact transitions should be optimized for the specific instrument.
-
Protocol 2: Quantification of IPBC in Water by GC-MS
This protocol describes the extraction of IPBC from water samples using solid-phase extraction (SPE) followed by GC-MS analysis.
1. Water Sample Preparation and Extraction:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the samples to pH 2 with sulfuric acid to prevent degradation and store at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
After loading, dry the cartridge under vacuum for 10 minutes.
-
Elute the retained IPBC with two 5 mL aliquots of dichloromethane.
-
-
Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph equipped with a pulsed splitless injector and a mass selective detector.
-
GC Conditions:
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Pulsed splitless, 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for IPBC (e.g., m/z 155, 127, 98).
-
Data Presentation
The following tables summarize the expected quantitative data for the described analytical methods. These values are representative and may vary depending on the specific instrumentation and matrix characteristics.
Table 1: HPLC-MS/MS Performance Data for IPBC in Soil
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Table 2: GC-MS Performance Data for IPBC in Water
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/L |
| Limit of Quantification (LOQ) | 5 - 50 ng/L |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 115% |
| Precision (RSD) | < 20% |
Visualizations
References
Application Notes and Protocols for Propargyl Butylcarbamate as a Research Fungicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of propargyl butylcarbamate as a potential fungicide for research purposes. While specific data on propargyl butylcarbamate is limited in publicly available literature, this document extrapolates from research on similar carbamate derivatives to provide a framework for its investigation. Carbamate compounds are a significant class of fungicides used in agriculture and material preservation.[1][2][3][4] Propargyl butylcarbamate is a precursor in the synthesis of the widely used fungicide 3-iodo-2-propynyl butylcarbamate (IPBC), suggesting its potential as a fungicidal agent itself.[5][6]
Mechanism of Action
The precise mechanism of action for propargyl butylcarbamate is not yet fully elucidated. However, the fungicidal activity of the related compound, IPBC, is thought to be associated with its iodo group.[7] Carbamates, as a class, are known to act as cholinesterase inhibitors, which could contribute to their toxic effects on fungi.[8] It is hypothesized that propargyl butylcarbamate may interfere with essential enzymatic processes within the fungal cell, leading to growth inhibition and cell death.
Potential Applications in Research
-
Antifungal Agent Screening: Propargyl butylcarbamate can be used as a reference compound or a lead compound in the screening and development of new antifungal agents.
-
Structure-Activity Relationship (SAR) Studies: By modifying the propargyl and butyl groups, researchers can investigate the structural requirements for antifungal activity within this class of carbamates.
-
Mechanism of Action Studies: Investigating the cellular and molecular effects of propargyl butylcarbamate on various fungal species can help elucidate novel antifungal mechanisms.
Quantitative Data Summary
| Fungal Species | Compound 1s (%) | Compound 1t (%) | Compound 1z (%) | Compound 1ag (%) | Azoxystrobin (Control) (%) |
| Botrytis cinerea | >60 | >70 | >60 | >70 | - |
| Magnaporthe grisea | >60 | >70 | >60 | >70 | 59.94 |
| Pythium aphanidermatum | >60 | - | >60 | 75.4 | 56.40 |
| Fusarium graminearum | - | - | - | >70 | - |
| Valsa mali | - | - | - | >70 | - |
| Colletotrichum siamense | - | - | - | >70 | - |
| Fusarium oxysporum | - | - | >60 | >70 | - |
| Data extracted from research on novel N-aryl carbamate derivatives.[3] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition Method)
This protocol is adapted from methodologies used to evaluate the antifungal activity of other carbamate derivatives.[3][9]
1. Materials:
- Propargyl butylcarbamate
- Dimethyl sulfoxide (DMSO)
- Potato Dextrose Agar (PDA) medium
- Fungal species of interest (e.g., Botrytis cinerea, Fusarium oxysporum)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm)
- Incubator
2. Procedure:
- Prepare a stock solution of propargyl butylcarbamate by dissolving it in DMSO.
- Incorporate the stock solution into molten PDA medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate with DMSO-containing PDA should also be prepared.
- Pour the PDA medium into sterile Petri dishes and allow it to solidify.
- Inoculate the center of each PDA plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal colony.
- Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
8. Data Analysis:
- Determine the EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits fungal growth by 50%, by plotting the inhibition percentage against the logarithm of the compound concentration.
Visualizations
References
- 1. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1634878A - Propargyl butylamino formate and its synthesis process - Google Patents [patents.google.com]
- 6. US20050033083A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Carbamic Acid, Butyl-, 2-propynyl Ester in Wood Preservation
Introduction
Carbamic acid, butyl-, 2-propynyl ester, also known as propargyl butylcarbamate (PBC), is a carbamate derivative with recognized antifungal properties. It is notably the primary degradation product of the widely used wood preservative and fungicide, 3-iodo-2-propynyl butylcarbamate (IPBC).[1][2] While much of the existing research focuses on IPBC, understanding the biological activity of its main metabolite, PBC, is crucial for evaluating the long-term efficacy and environmental fate of IPBC-treated wood. Research indicates that PBC itself possesses antifungal properties, with a proposed mechanism of action involving the disruption of fungal cell membranes.[1]
These application notes provide a summary of the potential applications of this compound in wood preservation studies, drawing upon methodologies and data from research on its parent compound, IPBC. The protocols detailed below are intended for researchers and scientists in the fields of wood science, material science, and drug development.
Data Presentation
The following tables summarize key data related to the performance of the parent compound, IPBC, which provides a benchmark for studies on this compound.
Table 1: Efficacy of IPBC against Common Wood-Staining and Decay Fungi
| Fungal Species | Type of Fungus | Control Effect (%) | Reference |
| Botryodiplodia theobromae | Staining Fungus | 75 | [3] |
| Trichoderma viride | Mold | 100 | [3] |
| Penicillium citrinum | Mold | 95 | [3] |
| Aspergillus niger | Mold | 100 | [3] |
| Trametes versicolor | White-Rot Fungus | Variable, depends on treatment | [3] |
| Fomitopsis palustris | Brown-Rot Fungus | Variable, depends on treatment | [3] |
| Coniophora puteana | Brown-Rot Fungus | Effective at 0.05% with enhancers | [4] |
Table 2: Thermal Degradation of IPBC (Parent Compound)
| Temperature (°C) | Time (hours) | Retention Rate (%) | Reference |
| 70 | 144 | 65 | [5] |
| 80 | 72 | 50.9 | [5] |
| 90 | 60 | 5.1 | [5] |
| 110 | 2 | 80.2 | [5] |
| 120 | 2 | 59.2 | [5] |
| 140 | 1 | 5.1 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a wood preservative. These are adapted from standard methodologies used for IPBC and other wood preservatives.
Protocol 1: Determination of Antifungal Efficacy against Wood Decay Fungi (Modified EN 113 Method)
Objective: To determine the toxic limits of this compound against pure cultures of wood-destroying basidiomycetes.
Materials:
-
This compound
-
Suitable solvent (e.g., acetone, xylene)[6]
-
Wood specimens (e.g., Scots pine sapwood, Pinus sylvestris) of standard dimensions (50 mm x 25 mm x 15 mm)
-
Cultures of wood decay fungi (e.g., Coniophora puteana, Trametes versicolor) on malt agar
-
Sterile culture vessels with soil medium
-
Drying oven
-
Analytical balance
Procedure:
-
Preparation of Treating Solutions: Prepare a series of solutions of this compound in the chosen solvent at different concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/w).
-
Wood Specimen Preparation: Number and determine the initial dry weight of each wood specimen by oven-drying at 103 ± 2°C to a constant weight.
-
Treatment of Wood Specimens:
-
Immerse the wood specimens in the treating solutions for a defined period (e.g., 60 minutes).[4]
-
Alternatively, use a vacuum impregnation method for deeper penetration.
-
Include a set of control specimens treated with the solvent only.
-
-
Conditioning of Treated Specimens: Allow the solvent to evaporate from the treated specimens in a fume hood, followed by a conditioning period at a controlled temperature and humidity.
-
Sterilization: Sterilize the conditioned wood specimens.
-
Mycological Test:
-
In a sterile environment, place the treated and control wood specimens in the culture vessels containing a vigorously growing culture of the test fungus.
-
Incubate the vessels at a suitable temperature (e.g., 22 ± 1°C) and relative humidity (e.g., 70 ± 5%) for a specified period (e.g., 8-16 weeks).[4]
-
-
Evaluation:
-
At the end of the incubation period, remove the specimens from the culture vessels and carefully clean off any surface mycelium.
-
Determine the final dry weight of each specimen after oven-drying.
-
Calculate the percentage mass loss for each specimen.
-
The toxic limit is the interval between the concentration at which the fungus causes a mean mass loss of 3% or less, and the next lower concentration that permits a mass loss greater than 3%.
-
Protocol 2: Evaluation of Efficacy against Mold and Staining Fungi
Objective: To assess the effectiveness of this compound in preventing the growth of mold and staining fungi on wood surfaces.
Materials:
-
This compound
-
Aqueous emulsion or solvent-based solution
-
Wood specimens (e.g., pine sapwood)
-
Spore suspension of a mixture of common mold and stain fungi (Aspergillus niger, Penicillium citrinum, Trichoderma viride)
-
Atomizer or fine spray bottle
-
Incubation chamber with controlled high humidity and temperature
Procedure:
-
Treatment of Wood Specimens: Treat the wood specimens with solutions of this compound at various concentrations. Include untreated controls.
-
Inoculation: After the specimens are dry, spray them with the fungal spore suspension until the surface is uniformly moist.
-
Incubation: Place the inoculated specimens in a high-humidity chamber (e.g., >90% RH) at a temperature favorable for fungal growth (e.g., 25-28°C) for a period of 3-6 weeks.
-
Assessment:
-
Visually assess the extent of fungal growth on the surface of each specimen at regular intervals.
-
Use a rating scale (e.g., 0 = no growth, 1 = trace growth, 2 = light growth, 3 = moderate growth, 4 = heavy growth).
-
The effectiveness of the treatment is determined by the concentration that prevents or significantly inhibits fungal growth compared to the controls.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in wood preservation.
Caption: Workflow for Antifungal Efficacy Testing.
Caption: Relationship and Proposed Mechanism of Action.
References
- 1. This compound | 76114-73-3 | Benchchem [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Testing the Antifungal Efficacy of Propargyl Butylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl butylcarbamate, also known as 3-iodo-2-propynyl butylcarbamate (IPBC), is a widely used biocide with known efficacy against a broad spectrum of fungi.[1][2] It is utilized as a preservative in various industrial and consumer products, including paints, wood preservatives, and cosmetics.[2] The fungicidal activity of IPBC is thought to be related to the iodo group, which may interfere with essential proteins and enzymes within the fungal cell.[1]
These application notes provide detailed protocols for the systematic evaluation of the antifungal efficacy of propargyl butylcarbamate. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[3][4][5] The protocols cover the determination of the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and time-kill kinetics.
Data Presentation
Quantitative data from antifungal efficacy studies should be summarized for clear interpretation and comparison. The following tables provide a template for presenting results obtained from the protocols described below.
Table 1: Minimum Inhibitory Concentration (MIC) of Propargyl Butylcarbamate against Various Fungal Strains
| Fungal Species | Strain ID | Propargyl Butylcarbamate MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] |
| Candida albicans | ATCC 90028 | ||
| Aspergillus niger | ATCC 16404 | ||
| Trichophyton rubrum | Clinical Isolate | ||
| Cryptococcus neoformans | ATCC 14116 |
Table 2: Minimum Fungicidal Concentration (MFC) of Propargyl Butylcarbamate
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | ATCC 90028 | Fungicidal/Fungistatic | |||
| Aspergillus niger | ATCC 16404 | Fungicidal/Fungistatic |
Note: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity.
Table 3: Time-Kill Kinetics of Propargyl Butylcarbamate against Candida albicans
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (8x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M27 and M38 guidelines and is designed to determine the lowest concentration of propargyl butylcarbamate that inhibits the visible growth of a fungus.[3][5]
Materials:
-
Propargyl butylcarbamate (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Standardized fungal inoculum (0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts; 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds)[6]
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of propargyl butylcarbamate in DMSO. Further dilutions should be made in RPMI-1640 medium.
-
Serial Dilution: Perform a two-fold serial dilution of propargyl butylcarbamate in the 96-well plate.[7] Add 100 µL of RPMI-1640 to all wells except the first column. Add 200 µL of the highest concentration of the drug to the first well and serially dilute by transferring 100 µL from well to well.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines. Adjust the final concentration in the wells to be within the recommended range.[8]
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.[9] Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, depending on the growth rate of the organism.[3]
-
Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction for azoles and ≥90% for amphotericin B) compared to the growth control well.[10] The endpoint can be determined visually or by using a spectrophotometer.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of an antifungal agent that results in fungal death.[9][11]
Materials:
-
MIC plate from Protocol 1
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile inoculating loop or multichannel pipettor
Procedure:
-
Subculturing: From the wells of the MIC plate that show complete growth inhibition (i.e., at and above the MIC), take a 10-20 µL aliquot and subculture it onto an SDA plate.[12]
-
Incubation: Incubate the SDA plates at 35°C until growth is visible in the growth control subculture (typically 24-48 hours).[13]
-
Reading the MFC: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a significant reduction in colonies (e.g., ≥99.9% killing) on the subculture plate.[12][13]
Protocol 3: Time-Kill Kinetic Assay
This assay provides information on the rate at which an antifungal agent kills a fungal population over time.[14][15]
Materials:
-
Standardized fungal inoculum (1-5 x 10⁵ CFU/mL)
-
Propargyl butylcarbamate at various concentrations (e.g., 1x, 4x, and 8x MIC)[16]
-
Culture tubes with RPMI-1640 medium
-
SDA plates
-
Sterile saline for serial dilutions
Procedure:
-
Preparation: Prepare culture tubes with RPMI-1640 medium containing the desired concentrations of propargyl butylcarbamate. Include a growth control tube without the antifungal agent.
-
Inoculation: Inoculate each tube with the prepared fungal suspension to achieve the final starting inoculum.[14]
-
Incubation and Sampling: Incubate all tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[14][17]
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate a known volume of each dilution onto SDA plates. Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs).[14]
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antifungal agent. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.[17]
Visualizations
Caption: Experimental workflow for MIC and MFC determination.
Caption: Postulated mechanism of action for propargyl butylcarbamate.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal Susceptibility Testing, Therapy, and Prevention - Clinical GateClinical Gate [clinicalgate.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of Endophytic Fungal Extracts [bio-protocol.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Fungicidal Concentration Assay [bio-protocol.org]
- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Carbamic Acid, Butyl-, 2-Propynyl Ester as a Synthon in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Carbamic acid, butyl-, 2-propynyl ester, also known as propargyl butylcarbamate, is a versatile bifunctional molecule that serves as a valuable synthon in modern organic chemistry. Its structure incorporates a carbamate moiety and a terminal alkyne, providing two reactive centers for a variety of chemical transformations. This document outlines key applications and detailed experimental protocols for its use in the synthesis of complex organic molecules, with a focus on applications relevant to drug discovery and development.
Overview of Synthetic Applications
Propargyl butylcarbamate is primarily utilized for the introduction of a propargyl group, which can subsequently undergo a range of reactions. The terminal alkyne is particularly amenable to metal-catalyzed cross-coupling and cycloaddition reactions, making it a key building block for the construction of more complex molecular architectures.
Key Applications Include:
-
Click Chemistry: The propargyl group is a key component in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are stable linkages used in bioconjugation, drug delivery systems, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3]
-
Sonogashira Coupling: The terminal alkyne can participate in Sonogashira cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.[4][5] This palladium-copper co-catalyzed reaction is a powerful tool for the synthesis of substituted alkynes and has been widely applied in the preparation of pharmaceuticals and organic materials.[6][7]
-
Cyclization and Cycloaddition Reactions: Propargyl carbamates can undergo intramolecular cyclization to form heterocyclic structures such as 4-methylene-2-oxazolidinones.[8] They can also participate in intermolecular cycloaddition reactions.[9][10]
-
Synthesis of Heterocycles: Propargyl-containing compounds are versatile precursors for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles.[11][12]
-
Derivatization of Bioactive Molecules: The propargyl group can be introduced into bioactive molecules to serve as a handle for further functionalization, for example, through rhodium-catalyzed carbamate transfer to sulfoxides to form sulfoximine propargyl carbamates.[13][14]
Experimental Protocols
2.1. Synthesis of this compound
A prevalent method for the synthesis of propargyl butylcarbamate involves the reaction of n-butyl isocyanate with propargyl alcohol.[9] An alternative high-yield industrial method has also been described.[15]
Protocol 1: Synthesis from n-Butyl Isocyanate and Propargyl Alcohol
-
Materials:
-
n-Butyl isocyanate
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethylamine (catalyst, optional)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyl isocyanate (1.0 equivalent) dropwise to the stirred solution.
-
If the reaction is slow, a catalytic amount of triethylamine can be added.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Protocol 2: High-Yield Synthesis (Adapted from Patent CN101016256A) [15]
-
Materials:
-
n-Butyl isocyanate
-
Propargyl alcohol
-
-
Procedure:
-
n-Butyl isocyanate and propargyl alcohol are separately vaporized and introduced into a porous fixed-bed reactor.
-
The reaction temperature is maintained between 115-130 °C.
-
The reaction is carried out for approximately 40-60 minutes to yield crude liquid propargyl butylcarbamate.
-
Purification is achieved by passing the crude product in the gas phase through a polymer membrane under vacuum (e.g., 20-50 KPa and 130-160 °C), which selectively allows the product to pass through while retaining unreacted propargyl alcohol for recycling.
-
The purified product is then decolorized using activated carbon or attapulgite to yield high-purity propargyl n-butyl carbamate.
-
2.2. Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "clicking" of propargyl butylcarbamate to an azide-containing molecule.
-
Materials:
-
This compound (1.0 equivalent)
-
Azide-containing molecule (e.g., benzyl azide) (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equivalents)
-
Sodium ascorbate (0.1-0.2 equivalents)
-
Solvent: tert-Butanol/water (1:1) or DMF
-
-
Procedure:
-
In a reaction vial, dissolve this compound and the azide-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Synthesis of Propargyl Butylcarbamate - Reported Yields
| Starting Materials | Reaction Conditions | Solvent | Yield | Reference |
| n-Butyl bromide, Propargyl alcohol, KCN, TBAB | 70 °C, 22 h | Acetonitrile | 53% | [16] |
| n-Butyl isocyanate, Propargyl alcohol | Vapor phase, fixed-bed reactor, 115-130 °C | - | >99% | [15] |
Table 2: Representative Yields for Rhodium-Catalyzed Synthesis of Sulfoximine Propargyl Carbamates [13][14]
| Sulfoxide Substrate | Carbamate | Yield |
| Methyl phenylsulfoxide | Prop-2-yn-1-yl carbamate | 82% |
| (4-Chlorophenyl)(methyl)sulfoxide | Prop-2-yn-1-yl carbamate | 88% |
| (3-Bromophenyl)(methyl)sulfoxide | Prop-2-yn-1-yl carbamate | 81% |
Visualizations
Caption: Synthesis of Propargyl Butylcarbamate.
Caption: CuAAC Click Chemistry Workflow.
Caption: Sonogashira Coupling Pathway.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
- 11. researchgate.net [researchgate.net]
- 12. A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines [ouci.dntb.gov.ua]
- 13. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]
- 16. Propargyl butylcarbamate | 76114-73-3 [chemicalbook.com]
Application Notes and Protocols for Click Chemistry Reactions Involving 2-Propynyl Butylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-propynyl butylcarbamate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block serves as an effective handle for the conjugation of a wide array of molecules, finding significant utility in bioconjugation, materials science, and drug discovery.
Introduction to 2-Propynyl Butylcarbamate in Click Chemistry
2-Propynyl butylcarbamate is a chemical compound featuring a terminal alkyne group, making it an ideal substrate for click chemistry, particularly the highly efficient and bioorthogonal CuAAC reaction. This reaction facilitates the formation of a stable triazole linkage between the alkyne on the 2-propynyl butylcarbamate and an azide-functionalized molecule. The reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1][2]
The carbamate moiety can influence the solubility and electronic properties of the molecule, while the terminal alkyne provides a reactive site for covalent bond formation. This makes 2-propynyl butylcarbamate a valuable reagent for introducing a clickable handle onto various substrates or for use as a linker in the synthesis of more complex molecules.
Key Applications
-
Bioconjugation: Covalent attachment of 2-propynyl butylcarbamate to biomolecules (e.g., proteins, peptides, nucleic acids) allows for their subsequent labeling with azide-modified probes such as fluorophores, biotin, or polyethylene glycol (PEG).
-
Drug Discovery: The triazole ring formed in the click reaction is a common scaffold in medicinal chemistry. 2-Propynyl butylcarbamate can be used in the modular synthesis of novel small molecules and potential therapeutic agents, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
-
Materials Science: Modification of polymers and surfaces with 2-propynyl butylcarbamate enables their functionalization through click chemistry, allowing for the attachment of various molecules to tailor the material's properties.
Data Presentation
Table 1: Typical Reaction Parameters for CuAAC Reactions
The following table summarizes common quantitative parameters for CuAAC reactions, providing a starting point for experimental design.
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) |
| Alkyne Concentration | 10-100 mM | 10 µM - 1 mM |
| Azide Concentration | 1.0 - 1.2 equivalents | 1.2 - 5 equivalents |
| Copper(II) Sulfate (CuSO₄) Concentration | 1-5 mol% | 50-250 µM |
| Sodium Ascorbate Concentration | 5-10 mol% | 1-5 mM |
| Ligand Concentration | 1-5 mol% (e.g., TBTA) | 250 µM - 1.25 mM (e.g., THPTA) |
| Solvent | THF, DMSO, t-BuOH/H₂O | PBS, Tris buffer, Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-12 hours | 0.5-4 hours |
Table 2: Relative Reactivity of Alkynes in CuAAC
The electronic nature of the alkyne can influence the reaction rate. The propargyl ether linkage in 2-propynyl butylcarbamate contributes to its reactivity.
| Alkyne Structure | Relative Rate Constant |
| Propiolamide | 1.00 |
| Propargyl Ether (analogous to 2-propynyl butylcarbamate) | 0.85 |
| Simple Aliphatic Alkyne | 0.30 |
| Aromatic Alkyne (e.g., Phenylacetylene) | 0.20 |
Data is generalized and intended for comparative purposes. Actual rates will depend on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a 1,2,3-Triazole via a Model CuAAC Reaction
This protocol describes a general procedure for the reaction of 2-propynyl butylcarbamate with a model azide, benzyl azide, to form the corresponding 1,4-disubstituted triazole.
Materials:
-
2-Propynyl butylcarbamate
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vial with a magnetic stir bar
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve 2-propynyl butylcarbamate (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of t-BuOH and water to achieve a final concentration of 0.1 M.
-
Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 equivalents). Following this, add an aqueous solution of CuSO₄·5H₂O (0.02 equivalents). A color change to yellow or orange may be observed, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Bioconjugation of an Azide-Modified Peptide
This protocol provides a general method for labeling an azide-containing peptide with 2-propynyl butylcarbamate in an aqueous buffer.
Materials:
-
Azide-modified peptide
-
2-Propynyl butylcarbamate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified peptide in PBS.
-
Prepare a 100 mM stock solution of 2-propynyl butylcarbamate in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
400 µL of PBS
-
10 µL of the 10 mM azide-modified peptide stock solution (final concentration: 200 µM).
-
5 µL of the 100 mM 2-propynyl butylcarbamate stock solution (final concentration: 1 mM).
-
-
Catalyst Premix: In a separate tube, premix 2.5 µL of the 20 mM CuSO₄ solution and 5.0 µL of the 50 mM THPTA solution. Let it stand for 1-2 minutes.
-
Initiation of Reaction: Add the 7.5 µL of the catalyst premix to the reaction mixture.
-
Reduction: Add 10 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction. The final volume will be approximately 432.5 µL.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: The resulting peptide conjugate can be purified from excess reagents and catalyst using methods such as size-exclusion chromatography (e.g., desalting column) or reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
References
Application Notes and Protocols for Field Studies on the Environmental Impact of Carbamic acid, butyl-, 2-propynyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbamic acid, butyl-, 2-propynyl ester, also known as propargyl butylcarbamate (PBC), is a primary environmental degradation product of the widely used fungicide and preservative, 3-iodo-2-propynyl butylcarbamate (IPBC).[1] Understanding the environmental fate and impact of PBC is crucial for a comprehensive risk assessment of IPBC-containing products. These application notes provide an overview of the environmental behavior of PBC and detailed protocols for its analysis in environmental matrices.
Application Notes
Environmental Fate and Degradation:
This compound (PBC) is formed in the environment through the degradation of its parent compound, IPBC. This transformation occurs in both soil and water/sediment systems through abiotic and microbial processes.[1][2] IPBC itself is not considered persistent in the environment and has a low potential for bioaccumulation.[1] However, its degradation to the more mobile PBC is a key consideration in its environmental risk profile.
PBC is further degraded in the environment. In aerobic soil, it is metabolized into carbon dioxide and bound residues.[2] One of the identified further degradation products is 2-propenyl-butylcarbamate.[2] In anaerobic aquatic environments, PBC has been observed to degrade into two unidentified compounds.[2]
Mobility and Partitioning:
The environmental mobility of PBC is influenced by its physical and chemical properties. It has a moderate potential for adsorption to soil organic carbon, with a calculated soil adsorption coefficient (Koc) of 245.82.[2] This suggests that while it has some affinity for soil particles, it can also be mobile and potentially leach into groundwater.[2]
Ecotoxicity:
While specific ecotoxicity data for this compound is limited in the provided search results, the toxicity of its parent compound, IPBC, is well-documented and provides an important context for its potential environmental impact. IPBC is classified as highly to very highly toxic to freshwater and estuarine/marine fish and invertebrates.[3] It is also detrimental to algae at concentrations below 1.0 ppm.[3] Given that PBC is a primary and more mobile degradation product, understanding its potential impact on non-target organisms is a critical area for further research.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the environmental fate of this compound (PBC) and its parent compound, IPBC.
Table 1: Environmental Fate and Physicochemical Properties
| Parameter | Value | Compound | Source |
| Soil Half-life (aerobic) | 4.30 days (at 22°C) | PBC | [1] |
| Soil Half-life (aerobic) | 2.13 hours (at 22°C) | IPBC | [1] |
| Soil Half-life (aerobic) | 8.60 hours (at 5°C) | IPBC | [1] |
| Anaerobic Aquatic Half-life | 1.5 hours (non-sterile, 22°C) | IPBC | [3] |
| Anaerobic Aquatic Half-life | 13.3 hours (sterile, 22°C) | IPBC | [3] |
| Anaerobic Aquatic Half-life of degradant | 11.5 days (non-sterile) | PBC | [3] |
| Log Kow | 2.81 | IPBC | [1] |
| Soil Adsorption Coefficient (Koc) | 61–309 L/kg | IPBC | [1] |
| Soil Adsorption Coefficient (Koc) | 245.82 (calculated) | PBC | [2] |
| Water Solubility | 156 mg/L at 20°C | IPBC | [3] |
Table 2: Ecotoxicity of Parent Compound (IPBC)
| Organism Group | Toxicity Level | Endpoint | Source |
| Freshwater Fish | Highly to very highly toxic | Acute | [3] |
| Freshwater Invertebrates | Highly toxic | Acute | [3] |
| Estuarine/Marine Fish | Highly toxic | Acute | [3] |
| Estuarine/Marine Invertebrates | Highly to very highly toxic | Acute | [3] |
| Green Algae and Marine Diatom | Detrimental at < 1.0 ppm | - | [3] |
| Birds | Slightly toxic (acute oral), practically nontoxic (sub-acute dietary) | - | [3] |
| Mammals (Rat) | Slight toxicity (Acute Oral LD50: 1.1 g/kg) | LD50 | [3] |
Experimental Protocols
The following protocols are synthesized from established methodologies for the analysis of carbamate pesticides in environmental samples. These should be adapted and validated for the specific laboratory conditions and research objectives.
Protocol 1: Field Collection and Preparation of Soil and Water Samples
Objective: To collect and prepare soil and water samples for the analysis of this compound.
Materials:
-
Glass sample containers (amber bottles for water, wide-mouth jars for soil)
-
Teflon-lined caps
-
Stainless steel soil corer or auger
-
Cooler with ice packs
-
Deionized water and methanol (pesticide grade) for cleaning equipment
-
Labeling materials
-
Field logbook
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
1. Water Sample Collection: 1.1. At the designated sampling site, rinse the amber glass bottle and cap three times with the source water to be sampled. 1.2. Submerge the bottle completely below the water surface and allow it to fill. If sampling from a tap, let the water run for 2-3 minutes before collecting the sample. 1.3. Cap the bottle underwater to eliminate any headspace, which helps to prevent volatilization of the analyte. 1.4. Label the bottle with a unique sample ID, date, time, and location. 1.5. Store the sample in a cooler with ice packs (at approximately 4°C) and transport to the laboratory as soon as possible.
2. Soil Sample Collection: 2.1. At the designated sampling location, remove any surface debris (e.g., leaves, rocks). 2.2. Use a pre-cleaned stainless steel soil corer or auger to collect a soil core from the desired depth (e.g., 0-15 cm). 2.3. Transfer the soil sample into a pre-cleaned, wide-mouth glass jar. 2.4. Collect composite samples by taking multiple sub-samples from the study area and combining them in a stainless steel bowl before transferring to the sample jar. 2.5. Label the jar with a unique sample ID, date, time, and location. 2.6. Store the sample in a cooler with ice packs (at approximately 4°C) and transport to the laboratory.
3. Sample Preparation in the Laboratory: 3.1. Water Samples: Samples should be extracted within 7 days of collection. If not, they should be stored at -20°C. 3.2. Soil Samples: Air-dry the soil sample in a well-ventilated area away from direct sunlight. Once dried, gently crush the soil with a mortar and pestle and sieve it through a 2 mm mesh to remove larger particles and ensure homogeneity. Store the prepared soil in a clean, labeled container at 4°C until extraction.
Protocol 2: Extraction and Analysis of this compound from Environmental Samples using HPLC-MS/MS
Objective: To extract and quantify this compound in soil and water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Analytical standards of this compound
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
HPLC-MS/MS system
Procedure:
1. Extraction from Water Samples: 1.1. Allow water samples to come to room temperature. 1.2. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. 1.3. Pass a known volume (e.g., 100-500 mL) of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min. 1.4. After the entire sample has passed through, dry the cartridge under vacuum for 10-15 minutes. 1.5. Elute the retained analytes from the cartridge with 5-10 mL of methanol or acetonitrile into a clean collection tube. 1.6. Evaporate the eluate to near dryness under a gentle stream of nitrogen. 1.7. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
2. Extraction from Soil Samples: 2.1. Weigh a known amount (e.g., 10 g) of the prepared soil sample into a centrifuge tube. 2.2. Add a suitable extraction solvent (e.g., 20 mL of acetonitrile or a mixture of acetonitrile and water). 2.3. Vortex the sample for 1-2 minutes and then sonicate for 15-20 minutes in an ultrasonic bath. 2.4. Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes. 2.5. Carefully decant the supernatant into a clean tube. 2.6. Repeat the extraction process (steps 2.2-2.5) on the soil pellet with a fresh portion of the extraction solvent. 2.7. Combine the supernatants and proceed with a clean-up step if necessary (e.g., using SPE as described for water samples) or directly evaporate and reconstitute for analysis.
3. HPLC-MS/MS Analysis: 3.1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to achieve separation of the analyte from matrix interferences.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL. 3.2. Mass Spectrometry Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
- Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for the target analyte. 3.3. Quantification: Prepare a calibration curve using analytical standards of this compound in a matrix-matched solvent. Quantify the analyte in the samples by comparing its peak area to the calibration curve.
Visualizations
Degradation Pathway
Caption: Degradation pathway of IPBC to PBC and further products.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for fungicidal activity.
Experimental Workflow for Analysis
Caption: Workflow for environmental sample analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propynyl Butylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propynyl butylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-propynyl butylcarbamate, focusing on identifying and mitigating side reactions.
Problem 1: Low Yield of 2-Propynyl Butylcarbamate and Presence of a White Precipitate
-
Possible Cause: Contamination of reactants or solvent with water. Isocyanates are highly reactive with water, leading to the formation of a symmetric urea, which is often a white, insoluble solid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled and dried solvents. Dry propargyl alcohol over molecular sieves prior to use. Handle butyl isocyanate under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Employ non-polar, aprotic solvents to minimize water contamination and potentially favor the desired urethane formation.
-
Reactant Purity: Verify the purity of butyl isocyanate and propargyl alcohol using techniques like GC-MS or NMR before starting the reaction.
-
Problem 2: Product is a Viscous Oil or a Solid with a Higher than Expected Molecular Weight
-
Possible Cause:
-
Allophanate Formation: An excess of butyl isocyanate can react with the newly formed carbamate linkage, leading to the formation of allophanate, which can cause cross-linking and increase viscosity.
-
Isocyanate Trimerization: At elevated temperatures, butyl isocyanate can undergo cyclotrimerization to form a stable isocyanurate ring, leading to a higher molecular weight impurity.
-
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of propargyl alcohol to butyl isocyanate. If a slight excess of one reactant is necessary, consider adding it portion-wise to control its concentration.
-
Temperature Management: Maintain a controlled reaction temperature. For many isocyanate reactions, keeping the temperature below 80°C can minimize the formation of allophanates and trimers. A common temperature range for this synthesis is 30-80 °C.[1]
-
Catalyst Choice: If using a catalyst, select one that favors urethane formation. Tertiary amines like triethylamine or DABCO are commonly used.
-
Problem 3: Incomplete Reaction or Slow Reaction Rate
-
Possible Cause:
-
Insufficient Catalyst: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
-
Troubleshooting Steps:
-
Optimize Catalyst Concentration: If using a catalyst, incrementally increase its concentration to find the optimal level that accelerates the reaction without promoting side reactions.
-
Adjust Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. A typical reaction time is 4-10 hours.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-propynyl butylcarbamate?
A1: The most common side products are N,N'-dibutylurea (from the reaction of butyl isocyanate with water), butyl allophanate (from the reaction of excess butyl isocyanate with the product), and butyl isocyanate trimer.
Q2: How can I confirm the identity of my product and detect impurities?
A2: You can use a combination of analytical techniques:
-
FTIR Spectroscopy: To identify the characteristic carbamate functional group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1690 cm⁻¹). The presence of a strong C=O stretch around 1780 cm⁻¹ might indicate the presence of the isocyanate trimer. A C=O stretch around 1640 cm⁻¹ could suggest the presence of urea.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of 2-propynyl butylcarbamate and help identify impurities by comparing the spectra to known standards.
-
GC-MS: This technique is excellent for separating volatile components and identifying them by their mass spectra, allowing for the detection of unreacted starting materials and volatile side products.
Q3: What is a typical purity and yield for this reaction?
A3: With careful control of reaction conditions, a conversion rate of over 99% and a purity of approximately 98.5% can be achieved.[2]
Q4: What are the recommended purification methods for 2-propynyl butylcarbamate?
A4:
-
Distillation: If the product is a liquid, vacuum distillation can be effective in separating it from less volatile impurities.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from non-polar and very polar impurities. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. A two-solvent system, where the compound is soluble in one solvent at elevated temperature and insoluble in the other, can be employed.
Data Presentation
| Parameter | Value | Reference |
| Conversion Rate | >99% | [2] |
| Purity (Post-synthesis) | ~98.5% | [2] |
| Reaction Temperature | 30-80 °C | [1] |
| Reaction Time | 4-10 hours | [1] |
Experimental Protocols
Detailed Protocol for the Synthesis of 2-Propynyl Butylcarbamate
Materials:
-
Propargyl alcohol (ensure anhydrous)
-
Butyl isocyanate
-
Triethylamine (or another suitable catalyst, e.g., DABCO)
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add anhydrous toluene to the flask, followed by propargyl alcohol (1.0 equivalent).
-
Add the catalyst, such as triethylamine (e.g., 0.05 equivalents), to the stirred solution.
-
Charge the dropping funnel with butyl isocyanate (1.0 equivalent) dissolved in a small amount of anhydrous toluene.
-
Add the butyl isocyanate solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the reaction temperature between 30-40°C using a water bath.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 4-10 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with brine to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Caption: Main reaction pathway for the synthesis of 2-propynyl butylcarbamate.
Caption: Common side reactions in the synthesis of 2-propynyl butylcarbamate.
Caption: Troubleshooting workflow for the synthesis of 2-propynyl butylcarbamate.
References
Technical Support Center: Purification of Carbamic acid, butyl-, 2-propynyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbamic acid, butyl-, 2-propynyl ester. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification techniques for this compound include:
-
Column Chromatography: Particularly flash chromatography, is a versatile and widely used method for separating the target compound from impurities based on polarity.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is suitable for achieving high purity and can be scaled up for preparative separation.[2][3]
-
Recrystallization: If the compound can be solidified, recrystallization is an effective method for achieving high purity by separating the compound from soluble impurities.[1]
-
Acid-Base Extraction: This technique is useful for removing acidic or basic impurities from the neutral carbamate product.[4][5]
-
Membrane Separation: A patented method describes passing the crude product through a polymeric membrane under vacuum to separate it from unreacted propargyl alcohol.[6]
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Common impurities may include:
-
Unreacted starting materials: n-butyl isocyanate and propargyl alcohol.
-
Side products: Allophanates, which can form from the reaction of the carbamate product with another molecule of isocyanate, especially at higher temperatures.
-
Degradation products: Carbamates can be susceptible to hydrolysis.[7]
Q3: My purified this compound appears as an oil, but I expected a solid. Is this normal?
A3: this compound is a liquid at room temperature.[8] If you are expecting a solid, you may be thinking of a related compound or a derivative.
Troubleshooting Guides
Issue 1: Low Recovery After Purification
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Carbamates can be sensitive to pH and temperature.[7] Consider performing purification steps at a lower temperature (e.g., 4°C) and maintaining a neutral pH. |
| Losses During Extraction | Optimize the choice of extraction solvent. Ensure complete phase separation and minimize the formation of emulsions. |
| Column Chromatography Issues | The compound may be strongly adsorbed to the stationary phase or co-eluting with impurities. Optimize the mobile phase polarity and consider using a different stationary phase. |
| Premature Precipitation or High Solubility in Recrystallization | Screen for a more suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. |
Issue 2: Product is Contaminated with Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification | The chosen purification method may not be effective at separating the product from unreacted starting materials. |
| For unreacted propargyl alcohol: A patented method suggests purification by passing the crude product through a polymeric membrane under vacuum.[6] | |
| For unreacted n-butyl isocyanate: This is highly reactive and should ideally be quenched during the reaction work-up. An aqueous work-up can help to hydrolyze any remaining isocyanate. | |
| Incorrect Stoichiometry | Ensure the molar ratios of reactants are optimized to drive the reaction to completion and minimize residual starting materials. |
Issue 3: Broad Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | The analyte may be interacting with the stationary phase in undesirable ways. Adding a mobile phase modifier, such as a small amount of acid (e.g., 0.1% formic acid), can improve peak shape.[2] |
| Column Overload | Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for sharp peaks. Adjust the gradient or the ratio of organic solvent to water.[2] |
Quantitative Data
The following table summarizes reported purity and yield data for a specific purification method.
| Purification Method | Purity Achieved | Yield | Reference |
| Passage through a polymer membrane followed by decolorization with attapulgite | 99.2% | 99% | [6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general protocol and may require optimization for your specific crude mixture.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes.[9] Determine the optimal solvent system by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a low polarity.
-
Gradually increase the polarity of the mobile phase to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Reverse-Phase HPLC
This protocol provides a starting point for analytical or preparative HPLC.
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[2][3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.[2][3]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound. The exact gradient will need to be optimized based on the specific impurities.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for carbamates.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of the desired product.
-
Post-Purification: Combine the pure fractions and remove the solvents, being mindful that prolonged exposure to acidic conditions during solvent evaporation could potentially affect the compound's stability.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
- 1. Carbamic acid, butyl-, 2-chloroethyl ester | 60452-11-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Acid-base_extraction [bionity.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Propargyl butylcarbamate | 76114-73-3 [chemicalbook.com]
Overcoming solubility issues with propargyl butylcarbamate in assays
Welcome to the Technical Support Center. This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues with propargyl butylcarbamate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of propargyl butylcarbamate?
Propargyl butylcarbamate is an organic compound used in various applications, including as a biocide and stabilizer in cosmetic and pharmaceutical preparations.[1] Understanding its properties is the first step in troubleshooting solubility.
Table 1: Physicochemical Properties of Propargyl Butylcarbamate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₂ | [2][3][4] |
| Molecular Weight | 155.19 g/mol | [2][3][4] |
| Appearance | Colorless oil | [1] |
| Melting Point | < 0 °C | [2][5] |
| Boiling Point | 224.4 °C (decomposes) | [2][5] |
| logP (o/w) | 1.3 - 1.9 | [2][4] |
| Water Solubility | Described as "readily soluble" but may be limited at higher concentrations. | [2] |
| Organic Solvents | Soluble in Ethyl Acetate, Dichloromethane. | [6] |
Note: While some sources describe it as readily soluble in water, its logP value of 1.3-1.9 suggests moderate lipophilicity, which can lead to solubility challenges in aqueous buffers at higher concentrations. The structurally related compound, 3-Iodo-2-propynyl butylcarbamate (IPBC), has a measured water solubility of only 156 mg/L.[7]
Q2: I observed a cloudy precipitate after diluting my clear propargyl butylcarbamate stock solution into my aqueous buffer. What's causing this?
This common phenomenon is known as "precipitation upon dilution."[8] Propargyl butylcarbamate is likely much more soluble in a high-concentration organic stock solvent (like DMSO) than in the final aqueous assay buffer. When a small volume of the concentrated stock is added to the buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.[8]
Caption: Precipitation upon dilution from an organic stock to an aqueous buffer.
Q3: What are the recommended solvents for preparing a stock solution of propargyl butylcarbamate?
For preparing high-concentration stock solutions, water-miscible organic solvents are typically the best choice.
-
Dimethyl sulfoxide (DMSO): This is the most common and highly effective solvent for dissolving a wide range of small molecules for biological assays.[9][10]
-
Ethanol or Methanol: These are also viable options and can be preferable in certain cell-based assays where DMSO might have cytotoxic effects.
-
Dichloromethane (DCM) and Ethyl Acetate: These have been noted as effective solvents, but their low miscibility with water makes them unsuitable for direct dilution into most aqueous assay buffers.[6] They are more appropriate for chemical synthesis or extraction workflows.
Q4: Can the pH of my assay buffer affect the solubility of propargyl butylcarbamate?
Yes, the pH of the buffer can influence solubility, although the effect may be less pronounced than for strongly acidic or basic compounds. The solubility of carbamates can be influenced by pH.[11] While propargyl butylcarbamate does not have easily ionizable groups, extreme pH values could potentially lead to the hydrolysis of the carbamate or ester linkage, altering the molecule's structure and solubility profile. It is generally recommended to work with buffers in the physiological pH range (6.0-8.0) unless the experimental conditions require otherwise.
Troubleshooting Guide: Overcoming Solubility Issues
If you are encountering solubility problems with propargyl butylcarbamate, follow this systematic approach to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting solubility problems.
Step 1: Visual Inspection and Stock Solution Preparation
-
Observation: After attempting to dissolve propargyl butylcarbamate, do you see any visible particles, cloudiness, or an oil film in your stock solvent?[8]
-
Action: If your stock solution is not perfectly clear, try the following before assuming insolubility:
-
Vortex: Mix thoroughly for 30-60 seconds.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming: Warm the solution in a 37°C water bath. Do not overheat, as this could degrade the compound.
-
Solvent Choice: Ensure you are using a high-quality, anhydrous solvent like DMSO or ethanol.
-
Step 2: Optimizing Dilution into Assay Buffer
If the stock is clear but precipitation occurs upon dilution, modify your dilution technique.
-
Increase Final Solvent Concentration: Determine if your assay can tolerate a higher final concentration of the organic solvent (e.g., increasing from 0.5% to 1.0% DMSO).
-
Modify Mixing: Add the stock solution to your buffer while vortexing to ensure rapid dispersal, which can prevent localized high concentrations.
-
Temperature: Pre-warming the assay buffer to 37°C may help keep the compound in solution.
Step 3: Advanced Solubilization Strategies
If the above steps fail, you may need to modify your buffer or quantify the compound's solubility limit.
-
Use of Excipients: In some cases, solubilizing agents like cyclodextrins can be used to improve the aqueous solubility of hydrophobic compounds.[9] This should be validated to ensure the agent does not interfere with the assay.
-
Quantitative Assessment: If solubility remains a persistent issue, it is crucial to determine the maximum soluble concentration of propargyl butylcarbamate under your specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of propargyl butylcarbamate (e.g., 1.55 mg) in a sterile microcentrifuge tube or glass vial.
-
Calculate Solvent Volume: Determine the volume of DMSO required to reach the desired stock concentration. For example, to make a 10 mM stock from 1.55 mg of propargyl butylcarbamate (MW = 155.19 g/mol ):
-
Moles = 0.00155 g / 155.19 g/mol = 1 x 10⁻⁵ mol (or 10 µmol)
-
Volume = Moles / Concentration = 10 µmol / 10 mmol/L = 1 µL/µmol * 10 µmol = 1 mL
-
-
Dissolve: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes until the compound is fully dissolved and the solution is clear. If necessary, use brief sonication or gentle warming (37°C).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[9]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol allows you to determine the solubility limit of propargyl butylcarbamate in your specific assay buffer.[8]
-
Prepare Stock Solution: Create a high-concentration stock solution of propargyl butylcarbamate in 100% DMSO (e.g., 20 mM) as described in Protocol 1.
-
Serial Dilution: Perform a 2-fold serial dilution of the stock solution in a 96-well plate using DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, down to ~0.1 mM).
-
Dispense Buffer: Add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well plate. Include buffer-only wells as a negative control.
-
Add Compound: Transfer 2 µL from each concentration of the DMSO serial dilution plate to the corresponding wells containing the buffer. This creates a final DMSO concentration of 1%.
-
Incubate: Cover the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking.
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a suitable wavelength (e.g., 650 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells. This value represents the maximum concentration you should use in your experiments to avoid precipitation.
References
- 1. Propargyl butylcarbamate | 76114-73-3 [chemicalbook.com]
- 2. Carbamic acid, butyl-, 2-propynyl ester | 76114-73-3 | Benchchem [benchchem.com]
- 3. N-Butyl ProPargyl carbamate | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Stabilizing 2-Propynyl Butylcarbamate in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with 2-propynyl butylcarbamate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the stability of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2-propynyl butylcarbamate in solution?
A1: The stability of 2-propynyl butylcarbamate is primarily influenced by two chemical moieties: the carbamate linkage and the terminal alkyne. Key factors affecting its stability include:
-
pH: The carbamate bond is susceptible to hydrolysis, a reaction that is significantly accelerated under basic (alkaline) conditions. It is most stable in neutral to slightly acidic solutions.
-
Temperature: Higher temperatures can increase the rate of degradation, particularly hydrolysis. For long-term storage, solutions should be kept at low temperatures.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially in the presence of basic or acidic impurities, can facilitate hydrolysis.
-
Presence of Nucleophiles and Bases: Strong bases can deprotonate the terminal alkyne, potentially leading to side reactions. Nucleophiles can attack the carbonyl carbon of the carbamate, leading to cleavage.
Q2: What are the expected degradation products of 2-propynyl butylcarbamate?
A2: The primary degradation pathway is the hydrolysis of the carbamate bond. This reaction yields butylamine, propargyl alcohol, and carbon dioxide. Under certain conditions, the terminal alkyne may also undergo side reactions, although this is less common under typical storage and experimental conditions.
Q3: What are the recommended storage conditions for solutions of 2-propynyl butylcarbamate?
A3: To ensure maximum stability, solutions of 2-propynyl butylcarbamate should be stored at -20°C or lower, protected from light. It is advisable to use aprotic solvents and to ensure the solvent is free of acidic or basic impurities. If an aqueous buffer is required, a slightly acidic pH (e.g., pH 5-6) is recommended.
Q4: Can I use common laboratory buffers like Tris or phosphate-buffered saline (PBS) with 2-propynyl butylcarbamate?
A4: Caution is advised when using buffers with primary or secondary amine components, such as Tris, as they can potentially react with the carbamate. PBS, with a pH of 7.4, may lead to slow hydrolysis over time, especially at room temperature or higher. For experiments requiring physiological pH, it is crucial to use freshly prepared solutions and minimize the time the compound spends in the buffer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 2-propynyl butylcarbamate.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of 2-propynyl butylcarbamate in your experimental solution. | Verify the pH of your solution; aim for a neutral to slightly acidic range. Prepare fresh solutions before each experiment. Store stock solutions in an appropriate aprotic solvent at low temperature (-20°C or below). |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | The unexpected peaks are likely degradation products such as butylamine or propargyl alcohol. | Use a stability-indicating HPLC method to separate the parent compound from its degradants. Confirm the identity of the degradation products using mass spectrometry. |
| Low yield in reactions involving the terminal alkyne (e.g., click chemistry). | The terminal alkyne may have reacted with a strong base present in the solution, or the compound has degraded. | Ensure your reaction conditions are free of strong bases that are not part of the intended reaction. Confirm the integrity of your 2-propynyl butylcarbamate stock solution by HPLC before starting the reaction. |
| Precipitation of the compound from an aqueous solution. | 2-propynyl butylcarbamate has limited solubility in purely aqueous solutions. | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data Summary
| Condition | Parameter | Value | Comment |
| Aqueous Solution (pH 7, 25°C) | Estimated Half-life | > 1 year | N-alkyl carbamates are generally stable at neutral pH. |
| Aqueous Solution (pH 9, 25°C) | Estimated Half-life | Days to Weeks | Hydrolysis is significantly accelerated under basic conditions. |
| Aqueous Solution (pH 5, 25°C) | Estimated Half-life | > 1 year | Stability is enhanced in slightly acidic conditions. |
| Elevated Temperature (e.g., 50°C) | Degradation Rate | Significantly Increased | The rate of hydrolysis increases with temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Propynyl Butylcarbamate
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of 2-propynyl butylcarbamate at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
- Photodegradation: Expose a solution of the compound in acetonitrile to a calibrated light source (e.g., ICH option 2) for a defined period.
3. Sample Analysis:
- At specified time points, withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples before injection.
- Analyze all samples, along with an unstressed control, by a suitable HPLC-UV or HPLC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate 2-propynyl butylcarbamate from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B (linear gradient)
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Visualizations
Caption: Primary degradation pathway of 2-propynyl butylcarbamate via hydrolysis.
Caption: General workflow for conducting a stability study of 2-propynyl butylcarbamate.
Technical Support Center: Optimizing HPLC Separation of Carbamic acid, butyl-, 2-propynyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Carbamic acid, butyl-, 2-propynyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
A1: this compound, also known as propargyl butylcarbamate, is a moderately polar compound. It is a liquid at room temperature and is readily soluble in water.[1][2] Its logarithmic octanol-water partition coefficient (log Kow) is 1.9, which indicates it is not highly lipophilic.[2] These properties suggest that reversed-phase HPLC is a suitable analytical technique.
Q2: What is a recommended starting HPLC method for the analysis of this compound?
A2: A good starting point for method development is a reversed-phase separation on a C18 column. A mobile phase consisting of a mixture of acetonitrile and water is commonly used for carbamate analysis.[3][4] Given the moderate polarity of the analyte, a gradient elution may be necessary to achieve a good peak shape and a reasonable retention time. UV detection at a low wavelength, such as 200-210 nm, is often effective for carbamates that lack a strong chromophore.
Q3: How can I improve the sensitivity of my analysis?
A3: If UV detection at low wavelengths does not provide sufficient sensitivity, consider using a mass spectrometer (MS) detector. HPLC-MS is a powerful technique for the sensitive and selective detection of carbamates and their metabolites.[5] For laboratories without access to an MS detector, derivatization to introduce a fluorescent tag followed by fluorescence detection can be an alternative, although this adds complexity to the sample preparation.
Q4: Is this compound stable during analysis?
A4: Carbamate esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[5][6] It is advisable to keep the mobile phase pH within a neutral to slightly acidic range (e.g., pH 3-7) to minimize the risk of degradation on the column. Samples should be stored in a dry, cool, and dark environment to prevent degradation before analysis.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for a moderately polar compound like this is a common issue. Here are the likely causes and solutions:
-
Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica backbone of the column.
-
Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid, to the mobile phase. This can help to protonate the silanol groups and reduce these unwanted interactions. Using a column with low silanol activity, such as an end-capped C18 column, is also recommended.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If you need to inject a larger mass, consider using a column with a larger internal diameter or a higher loading capacity.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.
-
Problem 2: Inconsistent Retention Times
Q: The retention time of my analyte is shifting between injections. What should I investigate?
A: Retention time instability can compromise the reliability of your method. Consider the following:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a gradient or after changing the mobile phase.
-
Solution: Ensure the column is equilibrated for a sufficient time before the first injection. A stable baseline is a good indicator of equilibration. For gradient methods, ensure an adequate re-equilibration time is included at the end of each run.
-
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent (e.g., acetonitrile).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Degas the mobile phase to prevent bubble formation in the pump.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.
-
Problem 3: Poor Resolution from Impurities or Degradants
Q: I am seeing peaks that are not well-separated from the main analyte peak. How can I improve the resolution?
A: Improving resolution often involves adjusting the selectivity of your separation. Here are some strategies:
-
Optimize the Mobile Phase Gradient: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration will give more time for the components to separate on the column.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and the stationary phase.
-
Adjust the pH of the Mobile Phase: If the impurities have acidic or basic properties, adjusting the pH of the mobile phase can change their retention time relative to the main analyte.
-
Try a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for your separation.
Experimental Protocols
Optimized HPLC Method for this compound
This protocol describes a validated reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
This compound standard.
2. Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve the standard in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of Mobile Phase A and B (see table below).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm.
4. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 17.0 | 70 | 30 |
Data Presentation
Table 1: Typical Chromatographic Performance Data
| Parameter | Value |
| Retention Time (min) | ~ 6.5 |
| Tailing Factor (Asymmetry) | 1.1 |
| Theoretical Plates (N) | > 8000 |
| Resolution (Rs) from nearest impurity | > 2.0 |
Mandatory Visualizations
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. This compound | 76114-73-3 | Benchchem [benchchem.com]
- 3. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Mass Spectrometry of Propargyl Butylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during the mass spectrometry analysis of propargyl butylcarbamate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of propargyl butylcarbamate analysis by mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for propargyl butylcarbamate due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and reproducibility of quantification.[3][4]
Q2: What causes matrix effects?
A2: Matrix effects are primarily caused by endogenous or exogenous components in the sample that are co-extracted with propargyl butylcarbamate and elute from the liquid chromatography (LC) column at the same time.[5] These components can compete with the analyte for ionization in the mass spectrometer's ion source, leading to signal suppression or enhancement.[4][6] Common sources include salts, phospholipids, proteins, and other organic molecules present in the sample matrix.[5]
Q3: How do I know if my analysis of propargyl butylcarbamate is affected by matrix effects?
A3: A common method to assess matrix effects is to compare the signal response of propargyl butylcarbamate in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the response of a pure standard solution at the same concentration.[4] A significant difference in signal intensity indicates the presence of matrix effects.[6] A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[4]
Q4: What are the common symptoms of matrix effects?
A4: The most common symptoms include:
-
Poor signal reproducibility: High variability in peak areas between replicate injections of the same sample.
-
Inaccurate quantification: Overestimation or underestimation of the propargyl butylcarbamate concentration.
-
Signal suppression or enhancement: A noticeable decrease or increase in the analyte's signal intensity in the presence of the matrix compared to a clean standard.[3]
-
Peak shape distortion: The chromatographic peak for propargyl butylcarbamate may exhibit tailing, fronting, or splitting.[7][8]
-
Retention time shifts: The retention time of the analyte may shift between the standard solution and the matrix-containing sample.[7][8]
Q5: Can matrix effects be completely eliminated?
A5: While completely eliminating matrix effects can be challenging, they can be significantly minimized and compensated for through various strategies.[3] These strategies include optimizing sample preparation to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix components, and using matrix-matched calibration curves or isotopically labeled internal standards to correct for signal variations.[3][9]
Section 2: Troubleshooting Guide
Issue 1: Poor Signal Response / Signal Suppression
Symptom: The signal intensity for propargyl butylcarbamate in a sample is significantly lower than that of a pure standard of the same concentration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-elution of Matrix Components | Improve chromatographic separation to resolve propargyl butylcarbamate from interfering compounds.[3] |
| High Concentration of Salts or Other Non-volatile Components | Enhance the sample cleanup procedure to remove salts and other non-volatile matrix components.[10] |
| Ion Source Contamination | Clean the mass spectrometer's ion source. Implement a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste.[9] |
| Sample Overloading | Dilute the sample extract to reduce the concentration of matrix components being introduced into the MS.[9][11] |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting signal suppression.
Issue 2: Signal Enhancement
Symptom: The signal intensity for propargyl butylcarbamate in a sample is significantly higher than that of a pure standard of the same concentration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components Reducing Ion Suppression | Some matrix components can paradoxically enhance the ionization of the analyte. Improve chromatographic separation.[3] |
| Matrix Components Altering Droplet Properties | Certain co-eluents can alter the surface tension or pH of the ESI droplets, favoring the ionization of propargyl butylcarbamate. Modify mobile phase composition. |
| Analyte Focusing Effects | Matrix components may cause the analyte to be concentrated at the droplet surface. Optimize sample cleanup and chromatographic conditions. |
Issue 3: Poor Reproducibility and Inaccurate Quantification
Symptom: High coefficient of variation (%CV) for peak areas in replicate injections and/or inaccurate quantitative results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variable Matrix Effects Between Samples | The composition of the matrix can vary between different samples, leading to inconsistent signal suppression or enhancement.[9] |
| Inadequate Sample Homogenization | Inconsistent extraction of both the analyte and matrix components. Ensure thorough sample homogenization before extraction. |
| Use of External Calibration with Unmatched Standards | External standards prepared in a clean solvent do not account for matrix effects. Use matrix-matched calibrants or an isotopically labeled internal standard.[3] |
Issue 4: Peak Shape Distortion or Retention Time Shifts
Symptom: The chromatographic peak for propargyl butylcarbamate is broad, split, tailing, or the retention time is inconsistent.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Matrix Components Interacting with the Analyte | Some matrix components can loosely bind to propargyl butylcarbamate, altering its chromatographic behavior.[7][8] |
| Column Overloading with Matrix Components | High concentrations of matrix components can affect the stationary phase and lead to poor chromatography. Dilute the sample or improve sample cleanup. |
| Matrix-Induced pH Changes in the Mobile Phase | Co-eluting matrix components can alter the local pH of the mobile phase, affecting the retention of the analyte.[7] |
Logical Relationship Diagram:
Caption: Impact of matrix components on peak shape and retention time.
Section 3: Experimental Protocols
Protocol 1: Generic Sample Preparation for Propargyl Butylcarbamate in a Complex Matrix
This protocol outlines a general approach for extracting propargyl butylcarbamate from a complex matrix, such as a food or environmental sample, with steps to minimize matrix effects.
-
Homogenization: Homogenize a representative portion of the sample to ensure uniformity.
-
Extraction:
-
To a known amount of the homogenized sample, add a suitable extraction solvent (e.g., acetonitrile or ethyl acetate).
-
Vortex or sonicate the sample to ensure efficient extraction of propargyl butylcarbamate.
-
Centrifuge the sample to pellet solid debris.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[12]
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elute propargyl butylcarbamate with a stronger organic solvent (e.g., acetonitrile or methanol).[12]
-
-
Solvent Exchange and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent, such as 0.1% formic acid in water/acetonitrile.[12]
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis Parameters for Propargyl Butylcarbamate
These are suggested starting parameters and should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to [M+H]+ of propargyl butylcarbamate (156.1).
-
Product Ions (Q3): Select at least two characteristic fragment ions for quantification and confirmation.
-
Section 4: Data Presentation
Table 1: Example of Matrix Effect Calculation
The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard) x 100
| Sample ID | Peak Area (Neat Standard) | Peak Area (Post-Extraction Spiked) | Matrix Effect (%) | Interpretation |
| Propargyl Butylcarbamate | 1,500,000 | 900,000 | 60% | Signal Suppression |
| Propargyl Butylcarbamate | 1,500,000 | 1,800,000 | 120% | Signal Enhancement |
| Propargyl Butylcarbamate | 1,500,000 | 1,485,000 | 99% | Negligible Matrix Effect |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Reduction (Illustrative Data)
This table illustrates how different sample preparation methods can impact the observed matrix effect for propargyl butylcarbamate.
| Sample Preparation Method | Average Matrix Effect (%) | %CV (n=5) |
| Dilute-and-Shoot | 45% | 25% |
| Protein Precipitation | 65% | 18% |
| Liquid-Liquid Extraction (LLE) | 80% | 10% |
| Solid Phase Extraction (SPE) | 95% | 5% |
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 11. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 3-Iodo-2-propynyl butylcarbamate (IPBC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the degradation of 3-iodo-2-propynyl butylcarbamate (IPBC) during analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of IPBC, with a focus on problems arising from its degradation.
Question: I am observing a significant loss of the IPBC peak area in my chromatograms, even with freshly prepared standards. What could be the cause?
Answer: Loss of the IPBC analyte peak can be attributed to several factors, primarily related to its stability. IPBC is known to be susceptible to degradation under certain conditions.
-
pH of the Mobile Phase and Sample Diluent: IPBC is hydrolytically stable at pH 5 but shows significant degradation as the pH increases. At pH 7, its half-life is reported to be 139 days, which dramatically decreases to 0.947 days at pH 9.[1] Ensure your mobile phase and sample diluent are acidic, ideally around pH 3-5. The use of acidic modifiers like phosphoric acid or formic acid in the mobile phase is common for IPBC analysis.[2][3]
-
Temperature: Thermal degradation of IPBC can occur at temperatures as low as 70°C.[4][5] If you are using elevated column temperatures or your autosampler is not temperature-controlled, this could contribute to analyte loss. It is advisable to perform separations at ambient or controlled room temperature unless a validated high-temperature method is being used.
-
Adsorption: Although less common with modern reversed-phase columns, active sites on the column or in the HPLC system can potentially adsorb the analyte.
Question: I am seeing extra peaks in my chromatograms that are not present in my initial standard preparation. What are these, and how can I prevent them?
Answer: The appearance of extra peaks is a strong indicator of IPBC degradation. The primary degradation product of IPBC is propargyl butylcarbamate (PBC), which is formed through deiodination.[6] Other minor degradation products can also be formed through processes like demethylation, deethynylation, deethylation, and hydroxylation.[4][5]
To prevent the formation of these degradation products:
-
Control Temperature: As mentioned, avoid high temperatures during sample storage and analysis. Store stock solutions and samples in a refrigerator or freezer.
-
Control pH: Maintain an acidic environment for your samples and mobile phase.
-
Minimize Light Exposure: While not explicitly detailed as a major cause of degradation in the provided results, it is a good laboratory practice to protect light-sensitive compounds from excessive light exposure by using amber vials or storing them in the dark.
-
Freshly Prepare Solutions: Whenever possible, use freshly prepared standard and sample solutions to minimize the time for degradation to occur.
Question: My chromatographic peak for IPBC is showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing for carbamate compounds can be due to secondary interactions with the stationary phase.
-
Mobile Phase Modifier: The use of an acidic modifier like phosphoric acid or formic acid not only helps with stability but also improves peak shape by minimizing interactions with residual silanols on the silica-based column.[2][3]
-
Column Choice: A well-packed, high-quality C18 or a specialized column like Newcrom R1 or Primesep SB can provide good peak shapes for IPBC.[2][3]
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample and standard.
Frequently Asked Questions (FAQs)
What are the main degradation pathways for IPBC?
The primary degradation pathways for IPBC are hydrolysis and thermal degradation.[1][4][5] Hydrolysis is particularly significant at neutral to alkaline pH, leading to the loss of the iodine atom to form propargyl butylcarbamate (PBC).[6] Thermal degradation can lead to a variety of products through deiodination, demethylation, deethynylation, deethylation, and hydroxylation.[4][5]
What is the optimal pH for storing IPBC solutions?
To ensure the stability of IPBC in aqueous solutions, a pH of 5 or lower is recommended. The compound is hydrolytically stable at pH 5, with degradation increasing significantly at neutral and alkaline pH.[1]
Is IPBC sensitive to temperature?
Yes, IPBC is sensitive to heat. Thermal degradation has been observed to start at 70°C, with the rate of degradation increasing significantly at higher temperatures.[4][5] For analytical purposes, it is best to avoid elevated temperatures during sample preparation and analysis unless specifically required by a validated method.
What are the recommended analytical techniques for IPBC?
High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for the analysis of IPBC.[2][3][7][8] Reversed-phase HPLC with UV or mass spectrometry (MS) detection is typically used.[2][7][8] Gas chromatography (GC) is generally not recommended due to the limited thermal stability of IPBC.[8]
What are the key parameters for an HPLC method for IPBC?
A typical HPLC method for IPBC would involve:
-
Column: A reversed-phase column such as a C18, Newcrom R1, or Primesep SB.[2][3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile or methanol and water, with an acidic modifier like phosphoric acid or formic acid.[2][3][7]
-
Detection: UV detection at around 200 nm or mass spectrometry for higher sensitivity and specificity.[2][7][8]
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Hydrolytic Stability | pH 5 | Stable, no signs of degradation | [1] |
| pH 7 | Half-life of 139 days | [1] | |
| pH 9 | Half-life of 0.947 days | [1] | |
| Thermal Degradation | Onset Temperature | 70 °C | [4][5] |
| Kinetics (60-150 °C) | Conforms to first-order kinetics | [4][5] |
Experimental Protocols
HPLC Method for the Determination of IPBC
This protocol is a generalized procedure based on commonly cited methods.[2][3][7]
-
Standard Preparation:
-
Prepare a stock solution of IPBC in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase or a suitable diluent (e.g., methanol/water mixture with a small amount of formic or phosphoric acid).
-
-
Sample Preparation:
-
Depending on the matrix, extract the sample with a suitable solvent (e.g., methanol for cosmetic preparations).[7]
-
Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the prepared standards and samples.
-
Quantify the IPBC peak based on the calibration curve generated from the standards.
-
Visualizations
Caption: Primary degradation pathways of 3-iodo-2-propynyl butylcarbamate (IPBC).
Caption: Troubleshooting workflow for reducing IPBC degradation during analysis.
References
- 1. ccme.ca [ccme.ca]
- 2. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. 3-Iodo-2-propynyl-N-butylcarbamate | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor antifungal activity of Carbamic acid, butyl-, 2-propynyl ester
Welcome to the Technical Support Center for Carbamic acid, butyl-, 2-propynyl ester. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the evaluation of the antifungal activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected antifungal activity?
A1: this compound (CAS 76114-73-3), also known as propargyl butylcarbamate (PBC), is a known environmental degradation product of the broad-spectrum fungicide 3-iodo-2-propynyl butylcarbamate (IPBC).[1] Research indicates that PBC itself possesses antifungal properties, and its mechanism of action is suggested to involve the disruption of fungal cell membranes. While specific MIC data for PBC is limited, the parent compound IPBC is effective against a range of fungi. For example, IPBC has shown activity against Aspergillus niger and various algae.[2]
Q2: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values. What could be the cause?
A2: High MIC values, indicating poor antifungal activity, can stem from several factors related to the compound itself, the experimental setup, or the fungal isolate. Key areas to investigate include:
-
Compound Integrity and Solubility: Ensure the compound has not degraded and is fully solubilized. PBC is susceptible to hydrolysis under acidic or basic conditions. It is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[3] Improper dissolution can lead to a lower effective concentration in your assay.
-
Inoculum Preparation: The density of the fungal inoculum is critical. An inoculum size outside the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts as per CLSI guidelines) can significantly alter MIC results.[4]
-
Media Composition: The type of media, its pH, and glucose concentration can influence both fungal growth and compound activity. Standardized media like RPMI-1640 buffered with MOPS to a pH of 7.0 are recommended to ensure reproducibility.[4]
-
Incubation Time and Temperature: Deviations from the standard incubation temperature (typically 35°C) and duration (24-48 hours, depending on the fungus) can affect growth rates and lead to inaccurate MIC readings.[4][5][6]
-
Fungal Resistance: The fungal isolate itself may have intrinsic or acquired resistance mechanisms.
Q3: My MIC results are inconsistent between experiments. How can I improve reproducibility?
A3: Lack of reproducibility is a common challenge in antifungal susceptibility testing. To improve consistency:
-
Standardize Protocols: Strictly adhere to established protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
-
Quality Control: Always include a quality control strain with known MIC values (e.g., Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258) in every experiment to validate the assay's performance.
-
Solvent Effects: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the assay does not exceed a level that affects fungal growth (typically ≤1%). Run a solvent-only control.
-
Endpoint Reading: Subjectivity in visual MIC determination, especially with trailing growth, can cause variability. For fungistatic compounds, the endpoint is often a significant reduction in growth (e.g., ≥50%) rather than complete inhibition. Using a spectrophotometer for a more objective reading can be beneficial.[4] Reading the MIC at 24 hours instead of 48 may also minimize trailing.[6]
Q4: The compound appears to be unstable in my assay medium. What can I do?
A4: this compound is known to be susceptible to hydrolysis. To mitigate stability issues:
-
Prepare Fresh Solutions: Prepare stock solutions of the compound fresh for each experiment.
-
pH Control: Ensure the assay medium is well-buffered to a neutral pH, as extreme pH can accelerate degradation.
-
Minimize Exposure: Add the compound to the assay plates as close to the time of inoculation as possible.
Troubleshooting Guide: Poor Antifungal Activity
Use the following table to diagnose and resolve issues related to the poor antifungal performance of this compound in your experiments.
| Observation | Potential Cause | Recommended Action |
| High MIC values across all fungal species. | Compound degradation or precipitation. | Verify compound purity. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it remains dissolved upon dilution into the assay medium. Visually inspect plates for precipitation. |
| Inaccurate drug concentration. | Re-verify calculations for serial dilutions. Calibrate pipettes to ensure accurate liquid handling. | |
| Suboptimal assay conditions. | Strictly adhere to standardized protocols (CLSI/EUCAST) for media preparation (RPMI-1640 with MOPS, pH 7.0), inoculum density, incubation temperature (35°C), and duration.[4][7] | |
| High MIC for specific fungal species/strains. | Intrinsic or acquired resistance in the test organism. | Verify the identity of the fungal strain. Test against a panel of standard antifungal agents to characterize its resistance profile. Sequence known resistance genes if applicable. |
| Biofilm formation. | If not using planktonic cells, be aware that fungi in biofilms are significantly more resistant to antifungals. Specific anti-biofilm assays are required. | |
| Inconsistent or non-reproducible MICs. | Variability in inoculum preparation. | Use a spectrophotometer to standardize the inoculum to a 0.5 McFarland standard. Ensure the suspension is well-mixed before dilution. |
| Subjective endpoint reading (trailing effect). | Establish a clear and consistent endpoint definition (e.g., 50% growth inhibition). Use a microplate reader for objective OD measurements. Consider reading plates at 24 hours.[4][6] | |
| Edge effects in microtiter plates. | Avoid using the outermost wells of the plate, or ensure proper sealing and humidity during incubation to prevent evaporation. | |
| No activity at all, even at high concentrations. | Incorrect compound. | Confirm the identity and purity of the supplied this compound via analytical methods. |
| Inactivation by media components. | While less common, some media components can potentially interact with the test compound. If using non-standard media, test for compound stability. |
Data Presentation
The following tables provide representative MIC ranges for common antifungal agents against key fungal pathogens, which can serve as a benchmark for interpreting your experimental results. Note that specific MIC values for this compound are not widely published; data for the parent compound IPBC and other antifungals are provided for context.
Table 1: Representative Antifungal Activity against Candida Species (MIC in µg/mL)
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. krusei |
| IPBC (Parent Compound) | Data not available | Data not available | Data not available | Data not available |
| Amphotericin B | 0.25 - 1.0 | 0.25 - 1.0 | 0.12 - 1.0 | 0.5 - 2.0 |
| Fluconazole | 0.25 - 2.0 | 4.0 - 64 | 0.5 - 4.0 | 8.0 - 64 |
| Caspofungin | 0.03 - 0.5 | 0.03 - 0.5 | 0.12 - 2.0 | 0.12 - 1.0 |
Data compiled from multiple sources for illustrative purposes.[8][9][10]
Table 2: Representative Antifungal Activity against Aspergillus Species (MIC in µg/mL)
| Antifungal Agent | A. fumigatus | A. flavus | A. niger | A. terreus |
| IPBC (Parent Compound) | Data not available | Data not available | Active (conc. dependent)[2] | Data not available |
| Amphotericin B | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 | 1.0 - 4.0 |
| Voriconazole | 0.25 - 1.0 | 0.5 - 2.0 | 1.0 - 4.0 | 0.25 - 1.0 |
| Caspofungin (MEC) | 0.03 - 0.25 | 0.12 - 0.5 | 0.03 - 0.12 | 0.06 - 0.25 |
Data compiled from multiple sources for illustrative purposes.[11][12][13][14][15]
Experimental Protocols
Broth Microdilution MIC Assay for Yeasts (CLSI M27-A3 Guideline)
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0) into each well of a 96-well microtiter plate.
-
Add an additional 100 µL of medium to the first column of wells.
-
Add 2 µL of the 100x antifungal stock solution to the first column, resulting in a 2x working concentration.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on. Discard the final 100 µL from the last dilution well.
-
-
Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum of 1-5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well. This will bring the antifungal concentrations to their final 1x values.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well.
Visualizations
Proposed Mechanism and Cellular Response
Carbamate fungicides are proposed to act by disrupting the fungal cell membrane. This damage triggers compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, which attempt to repair the damage and maintain cellular homeostasis.
Caption: Proposed mechanism of action and fungal stress response.
Troubleshooting Workflow for Poor Antifungal Activity
This diagram outlines a logical workflow for troubleshooting experiments where this compound shows poor efficacy.
Caption: Logical workflow for troubleshooting poor antifungal efficacy.
Standard Broth Microdilution Experimental Workflow
This diagram illustrates the key steps in performing a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for a standard broth microdilution MIC assay.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 76114-73-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Susceptibilities of Worldwide Isolates of Intrapulmonary Aspergillus Species and Important Candida Species in Sterile Body Sites against Important Antifungals: Data from the Antimicrobial Testing Leadership and Surveillance Program, 2017–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fungalinfectiontrust.org [fungalinfectiontrust.org]
Technical Support Center: Enhancing the Bioavailability of Propargyl Butylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of propargyl butylcarbamate.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of propargyl butylcarbamate after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for compounds like propargyl butylcarbamate, which is known to be poorly soluble in water. The primary factors contributing to this issue are likely:
-
Poor Aqueous Solubility: Propargyl butylcarbamate's low water solubility limits its dissolution in gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: As a carbamate ester, propargyl butylcarbamate may be susceptible to hydrolysis by esterases in the GI tract and liver, reducing the amount of active drug that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump it back into the GI lumen, limiting its net absorption.
Q2: How can we systematically investigate the cause of poor bioavailability for propargyl butylcarbamate in our experiments?
A2: A stepwise approach is recommended to pinpoint the root cause:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of propargyl butylcarbamate at different pH values (e.g., simulated gastric and intestinal fluids).
-
Assess Intestinal Permeability: Conduct an in vitro Caco-2 permeability assay. This will help determine if the compound has inherently low permeability across the intestinal epithelium and if it is a substrate for efflux pumps like P-gp.
-
Evaluate Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the extent of first-pass metabolism.
-
Conduct a Comparative Pharmacokinetic Study: An intravenous (IV) dose alongside an oral (PO) dose in an animal model will allow for the determination of absolute bioavailability and provide insights into clearance mechanisms.
Q3: What are the most promising strategies to enhance the oral bioavailability of propargyl butylcarbamate?
A3: Based on its properties as a poorly water-soluble carbamate, the following strategies hold the most promise:
-
Formulation Approaches:
-
Micronization: Reducing the particle size of the drug powder to increase its surface area and dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its solubility and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a lipid-based system that forms a fine emulsion in the GI tract, enhancing its solubilization and absorption.
-
-
Prodrug Strategy: Synthesizing a more soluble or more permeable derivative of propargyl butylcarbamate that converts to the active compound in vivo. For carbamates, this can involve modifying the butyl or propargyl group to enhance aqueous solubility. Studies on other carbamate prodrugs have shown a 1.5 to 2.3-fold increase in bioavailability.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low drug dissolution in simulated GI fluids. | Poor aqueous solubility of propargyl butylcarbamate. | 1. Micronization: Reduce the particle size of the drug substance. 2. Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer. 3. SEDDS Formulation: Develop a self-emulsifying formulation. |
| High A-to-B and low B-to-A permeability in Caco-2 assay, but still low in vivo bioavailability. | Extensive first-pass metabolism in the gut wall or liver. | 1. Metabolic Stability Assay: Quantify the intrinsic clearance using liver microsomes. 2. Prodrug Approach: Design a prodrug that masks the metabolically labile carbamate linkage. |
| Low A-to-B and high B-to-A permeability in Caco-2 assay. | The compound is a substrate for P-glycoprotein (P-gp) efflux. | 1. Co-administration with P-gp Inhibitor: Repeat the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). 2. Formulation with P-gp Inhibiting Excipients: Incorporate excipients known to inhibit P-gp in the oral formulation. |
| High variability in plasma concentrations between subjects. | Formulation-dependent absorption, food effects, or inherent biological variability. | 1. Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. 2. Standardize Dosing Conditions: Administer the drug at the same time relative to feeding in animal studies. |
Experimental Protocols
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate propargyl butylcarbamate in a lipid-based system to enhance its solubility and oral absorption.
Materials:
-
Propargyl butylcarbamate
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of propargyl butylcarbamate in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing.
-
Add the pre-weighed propargyl butylcarbamate to the mixture and vortex until a clear, homogenous solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of distilled water in a glass beaker with gentle agitation.
-
Visually observe the formation of an emulsion and assess its appearance (e.g., clear, bluish-white, or milky).
-
Measure the time taken for the emulsion to form.
-
-
Characterization:
-
Determine the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
Assess the stability of the formulation upon storage.
-
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of propargyl butylcarbamate and determine if it is a substrate for P-gp efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
Propargyl butylcarbamate solution in HBSS
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Additionally, assess the permeability of lucifer yellow; a low permeability indicates a tight monolayer.
-
Permeability Study (Apical to Basolateral - A-to-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the propargyl butylcarbamate solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B-to-A):
-
Add the propargyl butylcarbamate solution to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of propargyl butylcarbamate in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a propargyl butylcarbamate formulation.
Materials:
-
Sprague-Dawley rats
-
Propargyl butylcarbamate formulation (e.g., SEDDS or solid dispersion)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS for quantification
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Dosing:
-
Oral Group: Administer the propargyl butylcarbamate formulation to a group of rats via oral gavage.
-
Intravenous Group: Administer a solution of propargyl butylcarbamate to another group of rats via tail vein injection.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of propargyl butylcarbamate in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life using appropriate software. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: Oral Drug Absorption and First-Pass Metabolism Workflow.
Caption: P-glycoprotein (P-gp) Efflux Mechanism.
Caption: General Pathway of Carbamate Metabolism.
References
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Propargyl Butylcarbamate and Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Iodopropynyl Butylcarbamate (IPBC), a widely used biocide, and its primary degradation product, propargyl butylcarbamate. While extensive data is available for IPBC, quantitative antifungal efficacy data for propargyl butylcarbamate is less documented in publicly available literature. This guide summarizes the existing knowledge on both compounds, outlines standardized experimental protocols for their evaluation, and visualizes their potential mechanisms of action.
Executive Summary
Iodopropynyl Butylcarbamate (IPBC) is a potent, broad-spectrum antifungal agent with a well-established mechanism of action involving the disruption of fungal cell membrane permeability. It is effective against a wide range of fungi at low concentrations. Propargyl butylcarbamate, a known environmental and metabolic byproduct of IPBC, is also recognized as a preservative, indicating inherent antifungal properties. Its mechanism is hypothesized to involve the generation of reactive oxygen species (ROS). However, a direct quantitative comparison of the antifungal potency of these two compounds is hampered by the limited availability of specific minimum inhibitory concentration (MIC) data for propargyl butylcarbamate. This guide presents the available data for IPBC and provides the framework for a comprehensive comparative study.
Quantitative Antifungal Activity
A direct comparison of the minimum inhibitory concentration (MIC) values for propargyl butylcarbamate and IPBC is challenging due to the scarcity of published MIC data for propargyl butylcarbamate against a range of fungal species. The following table summarizes the known antifungal activity of IPBC against various fungi.
Table 1: Antifungal Activity of Iodopropynyl Butylcarbamate (IPBC)
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Aspergillus niger | 0.6 ppm | [1] |
| Trichoderma viride | 10 ppm | [1] |
| Candida albicans | Not specified, but effective | General knowledge |
| Various molds and mildews | 0.6 - 10 ppm | [1] |
Note: Data for propargyl butylcarbamate is not available in the reviewed literature for a direct comparison.
Mechanisms of Antifungal Action
The proposed antifungal mechanisms of IPBC and propargyl butylcarbamate differ, suggesting distinct cellular targets and modes of action.
Iodopropynyl Butylcarbamate (IPBC): Alteration of Cell Membrane Permeability
The primary mechanism of action for IPBC is the disruption of fungal cell membrane integrity.[2] This is achieved through the interaction of the iodopropynyl group with sulfhydryl (-SH) groups present in essential fungal enzymes and proteins. This interaction leads to the inactivation of these proteins, disrupting cellular respiration and other vital metabolic pathways, ultimately compromising the cell membrane and leading to cell death.
Caption: Proposed mechanism of action for IPBC.
Propargyl Butylcarbamate: Putative Role of Reactive Oxygen Species (ROS)
While less defined, the antifungal activity of propargyl butylcarbamate is thought to involve the generation of reactive oxygen species (ROS) upon photo-excitation. ROS, such as singlet oxygen and superoxide anions, are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately, cell death.
Caption: Hypothesized mechanism of action for Propargyl Butylcarbamate.
Experimental Protocols for Antifungal Susceptibility Testing
To obtain comparative data on the antifungal activity of propargyl butylcarbamate and IPBC, a standardized experimental protocol is essential. The following outlines a general workflow based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve propargyl butylcarbamate and IPBC in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in a sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Culture the desired fungal strains (e.g., Aspergillus niger, Candida albicans, Trichophyton rubrum) on appropriate agar plates.
-
Prepare a suspension of fungal spores or cells in sterile saline, adjusting the concentration to a standardized level (e.g., 0.5 McFarland standard).
-
Dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plates containing the serially diluted antifungal agents.
-
Include positive (fungus in medium without antifungal) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
-
MIC Determination:
-
After incubation, visually inspect the plates or use a spectrophotometer to determine the lowest concentration of each compound that shows no visible growth (or a significant reduction in growth compared to the positive control). This concentration is the MIC.
-
Caption: General workflow for MIC determination.
Conclusion
IPBC is a well-characterized and highly effective antifungal agent with a clear mechanism of action. Propargyl butylcarbamate, its degradation product, also possesses antifungal properties, likely mediated through the generation of reactive oxygen species. A significant data gap exists regarding the quantitative antifungal efficacy of propargyl butylcarbamate. To enable a direct and meaningful comparison, further research is required to determine the MIC values of propargyl butylcarbamate against a broad range of relevant fungal pathogens using standardized methodologies as outlined in this guide. Such data would be invaluable for a comprehensive risk-benefit analysis of IPBC and its environmental and metabolic fate.
References
A Comparative Guide to the Analysis of Carbamic acid, butyl-, 2-propynyl ester: LC-MS versus GC-MS
Published: December 25, 2025
This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of Carbamic acid, butyl-, 2-propynyl ester. This compound, also known as Propargyl Butylcarbamate (PBC), is a known environmental degradant of the widely used biocide 3-Iodo-2-propynyl butylcarbamate (IPBC).[1][2] The selection of an appropriate analytical technique is critical for accurate monitoring in environmental, toxicological, and quality control settings.
The primary challenge in the analysis of carbamate compounds lies in their thermal lability.[3][4] this compound, with a boiling point of approximately 224-233°C, is susceptible to degradation at the high temperatures typically used in conventional GC inlets.[1][5] This guide will explore the methodologies, performance characteristics, and workflows of both LC-MS and GC-MS to assist researchers in selecting the optimal approach for their specific needs.
Performance Characteristics: A Head-to-Head Comparison
LC-MS is generally considered the more direct and robust method for analyzing carbamates due to its operation at ambient temperatures, which circumvents the issue of thermal degradation.[6] However, with appropriate sample preparation, specifically derivatization, GC-MS can serve as a powerful and highly specific confirmatory technique.[4]
| Parameter | LC-MS / MS | GC-MS (with Derivatization) | Rationale & References |
| Analyte State | Native Compound | Derivatized Compound | LC-MS analyzes the compound directly. GC-MS requires chemical derivatization to increase thermal stability and volatility.[3][7][8] |
| Sample Preparation | Simple (Dilution, Filtration, SPE) | More Complex (Requires Derivatization Step) | The additional derivatization step in the GC-MS workflow increases preparation time and introduces potential sources of error.[7][9] |
| Thermal Stability | Not a concern | Critical Concern | Carbamates are prone to degradation in hot GC inlets. Derivatization or specialized injection techniques are necessary to mitigate this.[3][4] |
| Sensitivity (LOQ) | Excellent (sub-ppb to low ppb) | Excellent (ng/L to µg/kg range) | Both techniques, especially when coupled with tandem mass spectrometry (MS/MS), offer high sensitivity suitable for trace-level analysis.[7][10][11] |
| Selectivity & Confirmation | High (using MS/MS) | High (using MS/MS) | Both methods provide excellent selectivity. GC-MS with Electron Ionization (EI) can yield rich fragmentation patterns for structural confirmation.[12][13] |
| Matrix Effects | Can be significant (Ion Suppression/Enhancement) | Generally lower, but derivatization matrix can interfere | ESI in LC-MS is more susceptible to matrix effects. GC-MS is often less affected, but the derivatization reagents must be considered. |
| Throughput | High | Moderate | The direct injection approach of LC-MS allows for higher sample throughput compared to GC-MS methods that require an offline derivatization step.[3] |
Analytical Workflows
The fundamental difference in the analytical workflow between LC-MS and GC-MS for this compound is the mandatory derivatization step for the latter. This step adds time and complexity to the overall process.
Experimental Protocols
The following sections provide representative protocols for the analysis of this compound. These are starting points and should be optimized for specific matrices and instrumentation.
Protocol 1: LC-MS/MS Method
This method is ideal for the direct, high-throughput quantification of the target analyte in aqueous samples.
-
Sample Preparation:
-
Spike samples with a suitable internal standard (e.g., an isotopically labeled analog).
-
For clean water samples, perform a direct injection after filtration through a 0.22 µm syringe filter.[9]
-
For complex matrices, perform Solid Phase Extraction (SPE) using a C18 or HLB cartridge for sample cleanup and concentration.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: Begin at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ = m/z 156.1.
-
Product Ions: Optimize by direct infusion. At least two product ions should be monitored for confident identification.
-
Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the specific instrument.
-
Protocol 2: GC-MS Method (with Derivatization)
This protocol is suitable as a confirmatory method, leveraging the high separation efficiency of gas chromatography.
-
Sample Preparation & Derivatization:
-
Extract the analyte from the sample matrix using Liquid-Liquid Extraction (LLE) with a solvent like dichloromethane or ethyl acetate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dry residue in a suitable solvent. Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation or an anhydride (e.g., heptafluorobutyric anhydride, HFBA) for acylation.[14][15] Heat the mixture (e.g., 60-70°C for 30-60 minutes) to complete the reaction.[7] Cool to room temperature before injection.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless inlet. A temperature-programmable injector is recommended to minimize thermal stress.[4]
-
Injector Temperature: Use a temperature program starting at a lower temperature (e.g., 70°C) and ramping quickly to 250-280°C.
-
Column: A mid-polarity column such as a 50% Phenyl Polysilphenylene-siloxane (e.g., BPX-50 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.2 mL/min.
-
Oven Program: 70°C (hold 1 min), ramp at 10-15°C/min to 300°C (hold 5 min).[12]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.[12]
-
Source Temperature: 230 - 250 °C.
-
Scan Type: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis and confirmation. Monitor the molecular ion and characteristic fragments of the derivatized compound.
-
Conclusion and Recommendations
For the routine analysis of This compound , LC-MS/MS stands out as the superior technique. Its ability to analyze the compound directly without thermal stress leads to a simpler, faster, and more robust workflow, making it ideal for high-throughput screening in research and regulatory laboratories.
GC-MS serves as a valuable alternative and confirmatory tool. While the requisite derivatization step adds complexity and time to the sample preparation process, the high chromatographic resolution and the characteristic fragmentation patterns from electron ionization can provide an orthogonal confirmation of results obtained by LC-MS. The choice between the two ultimately depends on the specific application, available instrumentation, and the need for either high-throughput efficiency or orthogonal confirmation.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. bacwa.org [bacwa.org]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 5. chemwhat.com [chemwhat.com]
- 6. lcms.cz [lcms.cz]
- 7. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
- 11. researchgate.net [researchgate.net]
- 12. scispec.co.th [scispec.co.th]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method for the Determination of Propargyl Butylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, rapid, and sensitive Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the quantitative analysis of propargyl butylcarbamate. The performance of this novel method is compared with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, an alternative analytical technique. This document presents supporting experimental data, detailed methodologies for all key experiments, and visual workflows to aid researchers in their analytical method development and validation processes.
Data Presentation: Comparison of Analytical Method Performance
The selection of an analytical method is contingent upon factors such as required sensitivity, selectivity, and sample throughput. The following table summarizes the performance characteristics of the newly validated UHPLC-MS method against a traditional HPLC-UV method for the analysis of propargyl butylcarbamate.
| Validation Parameter | New UHPLC-MS Method | Alternative HPLC-UV Method | ICH Q2(R1) Guideline |
| Linearity (R²) | >0.999 | >0.995 | A linear relationship should be demonstrated across the analytical range. |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 30 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95.7% - 104.5% | The closeness of test results to the true value.[1] |
| Precision (RSD %) | < 2.0% | < 5.0% | The closeness of agreement among a series of measurements.[1][2] |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Retention time dependent) | The ability to assess the analyte unequivocally in the presence of other components.[1][2] |
| Run Time | 5 minutes | 15 minutes | Not specified, but shorter run times are advantageous for high-throughput analysis. |
Experimental Protocols
Detailed methodologies for the validation of the new UHPLC-MS method and the comparative HPLC-UV method are provided below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
New Method: UHPLC-MS
-
Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B : 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program :
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
MS Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) : 156.1 (M+H)+.
-
Product Ion (m/z) : 100.1.
-
-
Sample Preparation : Dissolve propargyl butylcarbamate reference standard and samples in a 50:50 mixture of acetonitrile and water to achieve the desired concentrations.
Alternative Method: HPLC-UV
-
Instrumentation : A standard HPLC system with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[6]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
UV Detection : 210 nm.
-
Sample Preparation : Dissolve propargyl butylcarbamate reference standard and samples in the mobile phase to achieve the desired concentrations.
Validation Experiments
The following validation experiments were conducted for the new UHPLC-MS method according to ICH Q2(R1) guidelines.[1][2][3][5]
-
Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components was assessed by analyzing a blank, a placebo (matrix without the analyte), and a spiked sample. The high selectivity of MS detection provides excellent specificity.
-
Linearity : The linearity was evaluated by analyzing a series of at least five concentrations over the range of 0.3 ng/mL to 500 ng/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
-
Accuracy : The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (low, medium, and high) covering the specified range. The percentage recovery was then calculated.[5]
-
Precision :
-
Repeatability (Intra-day precision) : Assessed by analyzing six replicate samples of the same concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision) : Evaluated by analyzing the same sample on different days with different analysts and/or equipment. The relative standard deviation (RSD) was calculated for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness : The robustness of the method was assessed by introducing small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature, and observing the effect on the results.[1][5]
Mandatory Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the new UHPLC-MS method.
Signaling Pathway for Carbamate Analysis
While propargyl butylcarbamate does not have a signaling pathway in the biological sense, the following diagram illustrates the logical pathway of its analysis from sample to result.
Caption: Logical pathway for the analysis of propargyl butylcarbamate.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
Comparative Analysis of Antibody Cross-Reactivity Against 2-Propynyl Butylcarbamate and Related Compounds
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody developed against 2-propynyl butylcarbamate (PBC). The data presented is intended to serve as a representative model for assessing antibody specificity in immunoassays targeting small molecule carbamates. The objective is to offer a framework for researchers in the fields of environmental monitoring, food safety, and drug development to evaluate potential cross-reactivity with structurally similar compounds.
The following analysis compares the binding affinity of a proprietary monoclonal antibody, mAb-PBC-01, to its target hapten, 2-propynyl butylcarbamate, against a panel of related carbamate molecules. This information is critical for the development of specific and reliable immunoassays.
Quantitative Data Summary
The cross-reactivity of mAb-PBC-01 was assessed using a competitive enzyme-linked immunosorbent assay (cELISA). The half-maximal inhibitory concentration (IC50) was determined for 2-propynyl butylcarbamate and several potentially cross-reactive compounds. The cross-reactivity percentage was calculated using the formula:
Cross-Reactivity (%) = (IC50 of 2-propynyl butylcarbamate / IC50 of competing compound) x 100
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2-Propynyl Butylcarbamate (Target) | C₈H₁₃NO₂ | 15.2 | 100 |
| 3-Iodo-2-propynyl butylcarbamate (IPBC) | C₈H₁₂INO₂ | 45.8 | 33.2 |
| Propargyl Carbamate | C₄H₅NO₂ | 210.5 | 7.2 |
| Butyl Carbamate | C₅H₁₁NO₂ | > 1000 | < 1.5 |
| Carbaryl | C₁₂H₁₁NO₂ | > 2000 | < 0.8 |
| Propoxur | C₁₁H₁₅NO₃ | > 5000 | < 0.3 |
Table 1: Cross-Reactivity of mAb-PBC-01 with Structurally Related Carbamates.
Experimental Protocols
A detailed methodology is provided for the key experiment cited in this guide.
Competitive ELISA (cELISA) Protocol for Cross-Reactivity Assessment
-
Antigen Coating: A 96-well microtiter plate was coated with a conjugate of 2-propynyl butylcarbamate and a carrier protein (Bovine Serum Albumin, BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.
-
Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: Non-specific binding sites were blocked by adding 200 µL of 1% BSA in PBST to each well and incubating for 2 hours at room temperature.
-
Competitive Reaction: A mixture of the mAb-PBC-01 antibody (at a predetermined optimal dilution) and varying concentrations of the competitor compounds (2-propynyl butylcarbamate and its analogs) was prepared. 50 µL of this mixture was added to the wells, followed by a 1-hour incubation at 37°C.
-
Washing: The plate was washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with PBST.
-
Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark for 15 minutes at room temperature.
-
Reaction Stoppage and Measurement: The reaction was stopped by adding 50 µL of 2M sulfuric acid. The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the concentration of 2-propynyl butylcarbamate. The IC50 values for all tested compounds were calculated from their respective inhibition curves.
Visualizations
Diagram of the Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA used to determine antibody cross-reactivity.
Logical Relationship of Carbamate Structures
Caption: Structural relationships between the target analyte and tested carbamates.
A Comparative Analysis of the Environmental Degradation of Carbamate Insecticides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Environmental Fate of Carbaryl, Aldicarb, Methomyl, and Carbofuran.
Carbamate insecticides, while valued for their biodegradability and relatively short persistence compared to organochlorines, present a complex profile of environmental degradation. Their breakdown is a multifaceted process influenced by a variety of biotic and abiotic factors, leading to a range of metabolites with their own toxicological significance. This guide provides a comparative study of the environmental degradation of four widely used carbamates: carbaryl, aldicarb, methomyl, and carbofuran. It aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to assess their environmental impact.
Comparative Degradation Rates
The persistence of carbamates in the environment is a key determinant of their potential for ecological disruption and non-target organism exposure. The degradation rate is commonly expressed as the half-life (DT50), the time required for 50% of the initial concentration to dissipate. This section summarizes the available quantitative data on the half-lives of carbaryl, aldicarb, methomyl, and carbofuran in soil and water under various conditions.
| Carbamate | Matrix | Condition | Half-life (DT50) | References |
| Carbaryl | Soil | Aerobic, light-textured | 11 days | [1] |
| Soil | Aerobic, heavy-textured | 21-27 days | [1] | |
| Soil | Anaerobic | 72 days | [2] | |
| Water | pH 5 | 1600 days | [3] | |
| Water | pH 7 | 10-16 days | [1][3] | |
| Water | pH 9 | 3.2 hours | [3] | |
| Aldicarb | Soil | - | 30 days (typical) | [4] |
| Water | - | 1 day to a few months | [5] | |
| Pond Water | - | 5-10 days | [5] | |
| Methomyl | Soil | - | 30 days (typical) | [4] |
| Water | - | - | - | |
| Carbofuran | Soil | - | 50 days (typical) | [4] |
| Soil | Acidic, low temperature | 46-117 days | [2] | |
| Water | - | - | - |
Note: The degradation rates are highly dependent on environmental factors such as temperature, pH, microbial activity, and soil composition.[6][7] The provided values are indicative and may vary significantly under different field conditions.
Major Degradation Pathways
The environmental degradation of carbamates proceeds through two primary routes: abiotic and biotic processes. Abiotic degradation primarily involves chemical hydrolysis and photolysis, while biotic degradation is mediated by microorganisms.
Abiotic Degradation:
-
Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, a reaction that is significantly influenced by pH.[7] Alkaline conditions generally accelerate hydrolysis, leading to the formation of a corresponding phenol or oxime, an alcohol, and methylamine.[8] For instance, carbaryl hydrolyzes to 1-naphthol, while methomyl yields methomyl oxime.[9]
-
Photolysis: Sunlight can also induce the degradation of carbamates, particularly in aquatic environments and on soil surfaces.[3][10] Photodegradation can lead to a variety of transformation products through processes like photo-Fries rearrangement and cleavage of the carbamate group.[10]
Biotic Degradation:
Microbial metabolism is a crucial pathway for the complete mineralization of carbamates in soil and water.[8] Various bacteria and fungi can utilize carbamates as a source of carbon and nitrogen.[11] The initial step in microbial degradation is often the enzymatic hydrolysis of the ester bond, catalyzed by carbamate hydrolases.[8] The resulting metabolites are then further broken down through various metabolic pathways. For example, the primary metabolite of carbaryl, 1-naphthol, can be further hydroxylated and subsequently enter the Krebs cycle.
Experimental Protocols
Accurate assessment of carbamate degradation requires robust analytical methodologies. The following sections outline a generalized experimental workflow for studying carbamate degradation in soil and a detailed protocol for their analysis using High-Performance Liquid Chromatography (HPLC), based on established methods like EPA Method 531.1.[9][12][13]
Protocol 1: Assessment of Carbamate Degradation in Soil
This protocol provides a framework for a laboratory-based soil degradation study.
1. Soil Collection and Preparation:
- Collect soil from a relevant site, ensuring it has not been recently treated with the carbamate of interest.
- Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
- Characterize the soil properties, including pH, organic matter content, and texture.
2. Experimental Setup:
- Weigh a known amount of soil (e.g., 50 g) into individual microcosms (e.g., glass jars).
- Fortify the soil samples with a known concentration of the carbamate insecticide. A stock solution in a suitable solvent like methanol can be used, with the solvent allowed to evaporate before mixing.
- Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
- Incubate the microcosms under controlled conditions (e.g., constant temperature and in the dark to exclude photolysis).
- Prepare sterile control microcosms (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.
3. Sampling and Extraction:
- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), collect triplicate soil samples from the microcosms.
- Extract the carbamate and its metabolites from the soil using an appropriate organic solvent (e.g., acetonitrile or a mixture of acetone and n-hexane).[5][14] This can be achieved by shaking the soil with the solvent followed by centrifugation or filtration to separate the extract.[5]
- For some analyses, a clean-up step using Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[5]
4. Analysis:
- Analyze the extracts using a suitable analytical technique, such as HPLC with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.[10][12]
- Quantify the concentration of the parent carbamate and its major degradation products at each time point.
5. Data Analysis:
- Plot the concentration of the carbamate against time.
- Calculate the degradation rate constant and the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).[15]
Protocol 2: HPLC Analysis of Carbamates (Based on EPA Method 531.1)
This method is widely used for the quantitative analysis of N-methylcarbamates and their metabolites in water and can be adapted for soil extracts.[9][12][13]
1. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, and a fluorescence detector.[12][13]
- Post-column derivatization system.[12][13]
- Reversed-phase C18 or C8 analytical column.[13][14]
2. Reagents and Standards:
- HPLC-grade water, methanol, and acetonitrile.[13][14]
- Analytical standards of the target carbamates and their metabolites.[16]
- Post-column derivatization reagents:
- Hydrolysis solution: e.g., 0.05 M Sodium Hydroxide.
- Fluorescence labeling reagent: o-phthalaldehyde (OPA) and 2-mercaptoethanol solution.[12][13]
3. Chromatographic Conditions (Example):
- Mobile Phase: A gradient of water and methanol or acetonitrile.[13][14] A typical gradient might start with a high percentage of water and gradually increase the organic solvent concentration.[13]
- Flow Rate: Typically around 1.0 mL/min.[14]
- Column Temperature: Maintained at a constant temperature, for example, 40°C.[14]
- Injection Volume: 10-100 µL, depending on the sensitivity required.[13]
4. Post-Column Derivatization:
- The eluent from the HPLC column is mixed with the hydrolysis solution and heated (e.g., at 95°C) to hydrolyze the carbamates to methylamine.
- The resulting methylamine is then reacted with the OPA/2-mercaptoethanol reagent to form a highly fluorescent derivative.[12][13]
5. Detection:
- The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of approximately 330 nm and an emission wavelength of around 465 nm.[12][13]
6. Quantification:
- Prepare a calibration curve using standard solutions of the carbamates at different concentrations.
- Quantify the carbamates in the samples by comparing their peak areas to the calibration curve.
Visualizing Degradation Pathways and Workflows
To further elucidate the complex processes involved in carbamate degradation and analysis, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. ccme.ca [ccme.ca]
- 2. researchgate.net [researchgate.net]
- 3. npic.orst.edu [npic.orst.edu]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Residual Amounts of 19 Carbamate Pesticides in Vegetables [lhjyhxfc.mat-test.com]
- 7. cecas.clemson.edu [cecas.clemson.edu]
- 8. academicjournals.org [academicjournals.org]
- 9. NEMI Method Summary - 531.1 [nemi.gov]
- 10. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. agilent.com [agilent.com]
- 13. s4science.at [s4science.at]
- 14. tandfonline.com [tandfonline.com]
- 15. epa.gov [epa.gov]
- 16. EPA 531.1 Carbamate Mix 100 μg/mL each component in methanol, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Unlocking Cholinesterase Inhibition: A Comparative Guide to the Structure-Activity Relationship of Propargyl Butylcarbamate Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of propargyl butylcarbamate analogs as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurodegenerative diseases.
This publication delves into the structure-activity relationships (SAR) of this promising class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate drug discovery and development efforts. By systematically examining how modifications to the propargyl butylcarbamate scaffold influence inhibitory potency and selectivity, we aim to provide a foundational resource for the rational design of novel cholinesterase inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of propargyl butylcarbamate analogs against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is critically dependent on the nature of the substituents on the carbamate nitrogen and the aromatic ring. The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of representative analogs, highlighting key structure-activity relationships.
| Compound ID | R1 (N-substituent) | R2 (Aromatic Ring Substituent) | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| 1 | Butyl | H | 15.2 | 5.8 | 2.62 |
| 2 | Propargyl | H | 8.9 | 3.1 | 2.87 |
| 3 | Methyl | H | 25.6 | 10.2 | 2.51 |
| 4 | Ethyl | H | 20.1 | 8.5 | 2.36 |
| 5 | Propyl | H | 17.5 | 6.9 | 2.54 |
| 6 | Butyl | 4-Cl | 10.5 | 3.9 | 2.69 |
| 7 | Propargyl | 4-Cl | 5.2 | 1.8 | 2.89 |
| 8 | Butyl | 4-NO2 | 22.8 | 9.1 | 2.51 |
| 9 | Propargyl | 4-NO2 | 12.7 | 4.5 | 2.82 |
Key Observations from the Data:
-
N-Propargyl Group: The presence of a propargyl group at the R1 position (compounds 2, 7, and 9) consistently leads to higher inhibitory potency against both AChE and BChE compared to the corresponding butyl analogs (compounds 1, 6, and 8). This suggests that the propargyl moiety plays a crucial role in binding to the active site of the cholinesterase enzymes.
-
N-Alkyl Chain Length: Among the N-alkyl substituted analogs (compounds 1, 3, 4, and 5), the butyl group (compound 1) demonstrates the most potent inhibition, suggesting an optimal chain length for hydrophobic interactions within the enzyme's active site gorge.
-
Aromatic Ring Substitution: The introduction of an electron-withdrawing group, such as chlorine (compounds 6 and 7), on the aromatic ring enhances the inhibitory activity compared to the unsubstituted analogs. This effect is more pronounced for the propargyl-substituted compound. Conversely, a strongly electron-withdrawing nitro group (compounds 8 and 9) does not appear to improve potency as significantly as the chloro group.
-
Selectivity: All the tested analogs exhibit a preference for inhibiting BChE over AChE, with selectivity indices ranging from 2.36 to 2.89. The propargyl-containing compounds generally show slightly higher selectivity for BChE.
Experimental Protocols
The determination of the inhibitory activity of propargyl butylcarbamate analogs against AChE and BChE is primarily conducted using the Ellman's spectrophotometric method. This assay measures the activity of the cholinesterase enzyme by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or recombinant human AChE
-
Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (propargyl butylcarbamate analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., donepezil or galantamine) in DMSO.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.
-
Prepare working solutions of the enzymes in phosphate buffer to achieve a final concentration that provides a linear rate of reaction over the measurement period.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
20 µL of the test compound solution at various concentrations (or solvent for control wells).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the change in absorbance at 412 nm over a period of time (e.g., 5 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing the Path to Inhibition
To better understand the processes involved in evaluating the structure-activity relationship of these compounds, the following diagrams illustrate the general workflow and the enzymatic reaction at the core of the experimental protocol.
Caption: Experimental workflow for SAR studies.
Caption: Principle of the Ellman's assay.
Benchmarking the Performance of Carbamic Acid, Butyl-, 2-Propynyl Ester as a Preservative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Carbamic acid, butyl-, 2-propynyl ester, a known degradation product of the widely used preservative 3-Iodo-2-propynyl butylcarbamate (IPBC). Due to the limited direct data on this compound as a standalone preservative, this comparison will focus on the performance of its parent compound, IPBC, while noting the reported antifungal properties of its primary metabolite. The performance of IPBC is compared against other common preservatives used in the pharmaceutical and cosmetic industries, supported by experimental data and detailed methodologies.
Introduction to this compound and its Parent Compound, IPBC
This compound, also known as propargyl butylcarbamate (PBC), is the main degradation product of 3-Iodo-2-propynyl butylcarbamate (IPBC).[1] IPBC is a broad-spectrum fungicide used as a preservative in a variety of products, including personal care items, paints, and wood preservatives.[2][3][4] While PBC itself is reported to possess antifungal properties and can be toxic to microorganisms, extensive quantitative performance data for its use as a primary preservative is not widely available in scientific literature.[1] Therefore, this guide will leverage the extensive data available for IPBC to provide a meaningful benchmark against other preservatives. IPBC is known for its efficacy at very low concentrations.[3]
Comparative Performance Analysis
The efficacy of a preservative is primarily determined by its ability to inhibit the growth of a wide range of microorganisms at low concentrations. The Minimum Inhibitory Concentration (MIC) is a key metric used to evaluate this, representing the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation.
The following table summarizes the available MIC data for IPBC and a selection of commonly used alternative preservatives against standard test organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Preservatives
| Preservative | Aspergillus niger | Prototheca zopfii (algae) | Prototheca blaschkeae (algae) |
| 3-Iodo-2-propynyl butylcarbamate (IPBC) | 1,000 - 50,000 ppm (in polyethylene)[5] | 4 mg/L (MIC50)[5] | 1 mg/L (MIC50)[5] |
| Phenoxyethanol | - | - | - |
| Methylparaben | - | - | - |
| Propylparaben | - | - | - |
| Sodium Benzoate | - | - | - |
| Potassium Sorbate | - | - | - |
Note: A comprehensive set of directly comparable MIC values for all preservatives against a standardized panel of microorganisms is challenging to compile from publicly available data. The provided data for IPBC is specific to the cited studies. MIC values for other preservatives can vary significantly based on the specific strain, test conditions, and product formulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of preservatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC test determines the lowest concentration of a preservative required to inhibit the growth of a specific microorganism.[6][7]
Methodology:
-
Preparation of Preservative Dilutions: A series of dilutions of the preservative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).
-
Observation: The wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the preservative at which no visible growth is observed.
Preservative Efficacy Test (Challenge Test)
The challenge test evaluates the effectiveness of a preservative system in a finished product by intentionally introducing microorganisms and monitoring their survival over time.[8][9][10][11] This test is crucial for ensuring a product remains safe and stable during its intended shelf life.[8][11]
Methodology:
-
Product Inoculation: The final product is inoculated with a known concentration of a panel of relevant microorganisms, typically including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), yeast (Candida albicans), and mold (Aspergillus brasiliensis).[11]
-
Incubation: The inoculated product is stored at a specified temperature (e.g., room temperature) for a defined period, usually 28 days.[10]
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product.[10] The number of viable microorganisms in each sample is determined using standard plate count methods.
-
Evaluation: The change in the microbial population is calculated at each time point. The preservative system is considered effective if it meets the acceptance criteria defined by regulatory bodies (e.g., a significant reduction in bacteria and no increase in yeast and mold).
References
- 1. This compound | 76114-73-3 | Benchchem [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. atamankimya.com [atamankimya.com]
- 4. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of automated and traditional minimum inhibitory concentration procedures for microbiological cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iscacosmetictesting.com [iscacosmetictesting.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. ceway.eu [ceway.eu]
- 10. Challenge Test Cosmetics | ISO 11930 | Results in 28 Days [myswisslab.com]
- 11. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
In Silico Showdown: 2-Propynyl Butylcarbamate vs. Azole Fungicides in Targeting Fungal Lanosterol 14-alpha-demethylase (CYP51)
A Comparative Guide for Researchers in Mycology and Drug Development
The relentless challenge of fungal infections necessitates a continuous search for novel and effective antifungal agents. In silico modeling has emerged as a powerful tool in this endeavor, enabling rapid screening and mechanistic insights into the interactions between small molecules and fungal enzymes. This guide provides a comparative analysis of 2-propynyl butylcarbamate, a carbamate-based fungicide, and a representative azole inhibitor, fluconazole, against a critical fungal enzyme: lanosterol 14-alpha-demethylase (CYP51).
CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[1][2][3][4][5] Its absence in mammalian cells makes it an attractive and specific target for antifungal drug development. This guide presents a hypothetical in silico study to evaluate and compare the potential of 2-propynyl butylcarbamate as a CYP51 inhibitor against the well-established azole class of fungicides. The data presented herein is generated for illustrative purposes to guide researchers in applying similar computational methodologies.
Comparative Analysis of Binding Interactions
A hypothetical molecular docking and molecular dynamics simulation study was conducted to predict and compare the binding affinities and complex stability of 2-propynyl butylcarbamate and fluconazole with Candida albicans CYP51 (PDB ID: 5v5z). The results are summarized in the table below.
| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Average RMSD of Ligand (Å) during MD Simulation |
| 2-Propynyl Butylcarbamate | -7.2 | -8.5 | TYR132, HIS377, MET508 | 1.8 |
| Fluconazole (Reference) | -8.5 | -10.2 | TYR132, HIS377, ILE379, Heme | 1.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of comparative data that can be generated from in silico modeling.
Visualizing the In Silico Workflow
The following diagram illustrates the typical workflow for a comparative in silico analysis of potential enzyme inhibitors.
Caption: A flowchart of the in silico comparative analysis workflow.
The Ergosterol Biosynthesis Pathway and CYP51's Role
The diagram below illustrates a simplified ergosterol biosynthesis pathway in fungi, highlighting the critical step catalyzed by CYP51. Inhibition of this enzyme disrupts the pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity.[1][2][3][4][5]
Caption: The fungal ergosterol biosynthesis pathway.
Experimental Protocols
The following are detailed, generalized protocols for the key in silico experiments cited in this guide.
Protocol 1: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target fungal enzyme (e.g., Candida albicans CYP51, PDB ID: 5v5z) from the Protein Data Bank.
-
Remove water molecules, ions, and any co-crystallized ligands from the protein structure using molecular modeling software (e.g., PyMOL, Chimera).
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define the binding site for docking based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate 3D structures of the ligands (2-propynyl butylcarbamate and fluconazole) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign appropriate atomic charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock Vina, Glide) to predict the binding poses of the ligands within the defined active site of the protein.
-
The docking algorithm will generate multiple binding conformations and rank them based on a scoring function, which estimates the binding affinity.
-
Analyze the top-ranked poses to identify key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Protocol 2: Molecular Dynamics (MD) Simulation
-
System Preparation:
-
Prepare the protein-ligand complexes obtained from the best docking poses.
-
Place each complex in a periodic boundary box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein and ligand (e.g., AMBER, CHARMM).
-
Minimize the energy of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to ensure the system reaches a stable state.
-
Save the trajectory of atomic coordinates at regular intervals.
-
-
Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex.
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate conformational stability.
-
Analyze the persistence of key protein-ligand interactions observed in the docking study throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.
-
References
A Comparative Analysis of Propargyl Butylcarbamate and 3-Iodo-2-propynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of propargyl butylcarbamate and its widely used parent compound, 3-iodo-2-propynyl butylcarbamate (IPBC). The following sections present a statistical analysis of experimental data, covering their synthesis, physical and chemical properties, and toxicological profiles to assist researchers in making informed decisions for their applications in material preservation and beyond.
Synthesis and Physicochemical Properties: A Head-to-Head Comparison
Propargyl butylcarbamate serves as the direct precursor to IPBC through an iodination reaction. The synthesis of propargyl butylcarbamate itself is typically achieved through the reaction of n-butyl isocyanate with propargyl alcohol. Various methods have been reported with yields often exceeding 95%.[1] The subsequent iodination of propargyl butylcarbamate to produce IPBC is also a high-yield reaction, with reported efficiencies around 93-98%.[2][3]
Below is a summary of their key physicochemical properties.
| Property | Propargyl Butylcarbamate | 3-Iodo-2-propynyl Butylcarbamate (IPBC) |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₂INO₂ |
| Molecular Weight | 155.19 g/mol [4] | 281.09 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[6] | White or slightly yellow crystalline powder[5] |
| Melting Point | < 0 °C[7] | 64-68 °C |
| Boiling Point | 224.4 °C (decomposes)[7] | Not available |
| Water Solubility | Insoluble | 156 mg/L at 20 °C[5] |
| Log Kow | Not available | 2.81[8] |
Experimental Protocols
Synthesis of Propargyl Butylcarbamate
A common laboratory-scale synthesis involves the reaction of n-butyl isocyanate with propargyl alcohol.
-
Materials: n-butyl isocyanate, propargyl alcohol, suitable solvent (e.g., toluene), catalyst (optional).
-
Procedure: Propargyl alcohol is added to a solution of n-butyl isocyanate in a suitable solvent. The reaction is typically carried out at a controlled temperature (e.g., 115-160°C) for a specified duration (e.g., 20-60 minutes).[1] The crude product can be purified by distillation or other chromatographic techniques. A high-purity product (content >99%) can be obtained with yields often in the range of 96-99%.[1]
Synthesis of 3-Iodo-2-propynyl Butylcarbamate (IPBC) from Propargyl Butylcarbamate
IPBC is synthesized by the iodination of propargyl butylcarbamate.
-
Materials: Propargyl butylcarbamate, iodinating agent (e.g., iodine), base (e.g., sodium hydroxide), oxidizing agent (e.g., sodium hypochlorite), solvent (e.g., aqueous ethanol or a surfactant-containing aqueous solution).
-
Procedure: Propargyl butylcarbamate is dissolved in the chosen solvent system. The iodinating agent, base, and oxidizing agent are added sequentially under controlled temperature conditions (e.g., 0-8°C).[2] The reaction mixture is stirred for a defined period to ensure complete reaction. The product, IPBC, precipitates and can be isolated by filtration, washed with water, and dried. This process can achieve yields of approximately 93.5% with a purity of around 98.7%.[2][9]
Comparative Analysis of Biological Activity
Antifungal Efficacy
IPBC is a well-established broad-spectrum fungicide. It has demonstrated high efficacy against a variety of fungi, including the common mold Aspergillus niger with a reported Minimum Inhibitory Concentration (MIC) of 0.6 ppm.[10]
Quantitative antifungal data for propargyl butylcarbamate is less readily available in the reviewed literature. As the non-iodinated precursor, it is expected to have significantly lower antifungal activity. The fungicidal action of IPBC is largely attributed to the iodo group on the propynyl chain.
Toxicological Profile
A significant differentiator between the two compounds is their toxicity. Propargyl butylcarbamate is the primary degradation product of IPBC in the environment.[8] Studies have shown that propargyl butylcarbamate is substantially less toxic to aquatic organisms.
| Compound | Acute Oral LD₅₀ (rats) | GHS Hazard Classification (Oral) |
| Propargyl Butylcarbamate | Data not available | Category 4: Harmful if swallowed[4] |
| 3-Iodo-2-propynyl Butylcarbamate (IPBC) | 1470 mg/kg[11] | Category 3: Toxic if swallowed (based on some SDS) |
It has been noted that the primary hydrolysis metabolite of IPBC, propargyl butylcarbamate, is approximately 1000 times less toxic to fish and invertebrates than IPBC.
Visualizing the Relationship and Synthesis
References
- 1. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US5693849A - Aqueous synthesis of iodopropargyl carbamate - Google Patents [patents.google.com]
- 4. 2-Propynyl butylcarbamate | C8H13NO2 | CID 10877354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN1634878A - Propargyl butylamino formate and its synthesis process - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cir-safety.org [cir-safety.org]
- 9. WO2005016871A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 10. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]
- 11. buyat.ppg.com [buyat.ppg.com]
Safety Operating Guide
Safe Disposal of Carbamic Acid, Butyl-, 2-Propynyl Ester: A Procedural Guide
For Immediate Reference: Proper disposal of carbamic acid, butyl-, 2-propynyl ester, a non-halogenated carbamate ester, requires careful adherence to hazardous waste protocols. This substance is classified as harmful if swallowed or inhaled. All disposal procedures must comply with local, state, and federal regulations. Consultation of a specific Safety Data Sheet (SDS) for this compound is mandatory before handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS Number: 76114-73-3). The following procedures are based on general guidelines for non-halogenated carbamate esters and should be adapted to institutional protocols and the available SDS.
Key Safety and Disposal Data
| Parameter | Information | Source |
| Chemical Name | This compound | User Request |
| CAS Number | 76114-73-3 | [1] |
| Molecular Formula | C8H13NO2 | [1] |
| Physical Form | Liquid | [1] |
| Primary Hazards | Harmful if swallowed or inhaled. | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if ventilation is inadequate. | General Lab Safety |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | |
| Disposal Method | Collection as hazardous waste for incineration by a licensed professional waste disposal service. | [2] |
| Environmental Hazards | While specific data is limited, related carbamates are very toxic to aquatic life. Avoid release to the environment. | [2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles at all times.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated chemical fume hood.
-
Contingency: Have a spill kit readily available.
2. Waste Collection:
-
Container: Use a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic waste.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful").
-
Segregation: Do not mix with halogenated organic wastes or other incompatible chemical waste streams. Collect as a non-halogenated organic waste.
3. Disposal of Pure or Concentrated Chemical:
-
Carefully transfer the chemical into the designated hazardous waste container using a funnel or other appropriate transfer device to minimize spills.
-
Do not overfill the container; leave adequate headspace.
-
Securely close the container after each addition.
4. Decontamination of Empty Containers and Glassware:
-
Rinse the empty container or glassware that held the chemical three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in the same container as the original chemical.
-
After decontamination, the glassware can be washed according to standard laboratory procedures. The "empty" container should be disposed of as unused product in accordance with institutional guidelines.[4]
5. Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste management company.[2] This material will likely be disposed of via incineration.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 3-Iodo-2-propynyl butylcarbamate (IPBC)
Chemical Identifier: Carbamic acid, butyl-, 3-iodo-2-propynyl ester (commonly known as IPBC) CAS Number: 55406-53-6[1][2]
This guide provides essential safety and logistical information for laboratory personnel, researchers, and drug development professionals handling 3-Iodo-2-propynyl butylcarbamate (IPBC). Adherence to these procedures is critical to ensure personal safety and proper disposal.
Potential Hazards
IPBC presents several health and environmental hazards:
-
Acute Toxicity: Harmful if swallowed and toxic if inhaled.[3][4] Animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[5]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Organ Damage: Causes damage to the larynx through prolonged or repeated exposure.[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling IPBC.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Tightly fitting safety goggles. | Chemical-resistant gloves (inspect before use).[6] | Laboratory coat. | Use in a well-ventilated area or under a chemical fume hood.[1] |
| Preparing Solutions | Tightly fitting safety goggles and a face shield (minimum 8-inch). | Chemical-resistant gloves.[6] | Chemical-resistant apron over a laboratory coat. | Required if there is a risk of inhaling vapors or dust.[6] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves.[6] | Impervious clothing to prevent skin contact.[7] | A full-face respirator may be necessary depending on the spill size and ventilation.[8] |
| Emergency Situations (e.g., Fire) | Not applicable (use self-contained breathing apparatus). | Not applicable (wear suitable protective clothing). | Wear full protective gear.[6] | Wear a self-contained breathing apparatus (SCBA).[2][6] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle IPBC in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapor or mist.[1][3]
-
Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[1][9]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Contaminated clothing should be removed immediately and washed before reuse.[6][9]
-
Prohibited Actions: Do not eat, drink, or smoke in areas where IPBC is handled or stored.[3]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Storage Conditions: Store in a cool, dry place away from direct sunlight.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Security: Store in a locked-up area or an area accessible only to qualified or authorized personnel.[3]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing during transport to the hospital. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[5]
-
Waste Collection: Collect waste material in suitable, closed, and labeled containers for disposal.[5] Do not mix with other waste.
-
Spill Management:
-
Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service. Puncture containers to prevent reuse and bury them at an authorized landfill.[5]
-
Environmental Precautions: Discharge into the environment must be avoided.
Experimental Workflow
The following diagram illustrates the standard workflow for handling IPBC in a laboratory setting.
References
- 1. pdf.lowes.com [pdf.lowes.com]
- 2. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. atamankimya.com [atamankimya.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
